(S)-3-Hydroxy-25-methylhexacosanoyl-CoA
Description
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Properties
Molecular Formula |
C48H88N7O18P3S |
|---|---|
Molecular Weight |
1176.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-25-methylhexacosanethioate |
InChI |
InChI=1S/C48H88N7O18P3S/c1-35(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-36(56)30-39(58)77-29-28-50-38(57)26-27-51-46(61)43(60)48(3,4)32-70-76(67,68)73-75(65,66)69-31-37-42(72-74(62,63)64)41(59)47(71-37)55-34-54-40-44(49)52-33-53-45(40)55/h33-37,41-43,47,56,59-60H,5-32H2,1-4H3,(H,50,57)(H,51,61)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t36-,37+,41+,42+,43-,47+/m0/s1 |
InChI Key |
APOVHBMZACFIRI-IDPWVYCXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in Mycobacterium: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the hypothesized biological significance of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA, a putative intermediate in the complex lipid metabolism of Mycobacterium. While direct experimental evidence for this specific molecule is not extensively documented in current literature, its existence and role can be inferred from the known functions of key enzymatic players in mycobacterial fatty acid synthesis and degradation. This guide synthesizes the available data to propose a plausible metabolic context for this very-long-chain, branched fatty acyl-CoA.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex lipid-rich cell wall, which is crucial for its survival, pathogenesis, and resistance to conventional antibiotics.[1] A significant portion of this cell wall is composed of mycolic acids, which are very-long-chain, α-alkyl, β-hydroxy fatty acids.[1][2] The biosynthesis of these and other complex lipids, such as phthiocerol dimycocerosates (PDIMs), involves a sophisticated interplay of fatty acid synthase (FAS) systems and modifying enzymes.[1][3] This guide focuses on the potential role of this compound as an intermediate in the metabolic pathways that contribute to the synthesis of these essential mycobacterial lipids.
Proposed Biosynthetic Pathway of 25-methylhexacosanoyl-CoA
The precursor to this compound is hypothesized to be 25-methylhexacosanoyl-CoA. Its formation is likely carried out by the Mycocerosic Acid Synthase (MAS), a multifunctional iterative type I polyketide synthase.[3] MAS is known to be involved in the biosynthesis of C20-C28 branched-chain fatty acids, which are important virulence factors.[3]
The proposed synthesis pathway is as follows:
-
Primer Elongation: MAS utilizes a long-chain acyl-CoA primer, likely in the C18-C20 range, which is a product of the mycobacterial Fatty Acid Synthase I (FAS-I).[1][3]
-
Iterative Extension: MAS iteratively adds methylmalonyl-CoA extender units to the growing acyl chain. This process involves a series of reactions catalyzed by the different domains of MAS: ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER).[4]
-
Formation of 25-methylhexacosanoyl-ACP: Through several rounds of elongation, a C27 fatty acid with a methyl branch at position 25 is synthesized, remaining attached to the Acyl Carrier Protein (ACP) domain of MAS.
-
Activation to Acyl-CoA: The completed 25-methylhexacosanoic acid is then likely activated to its coenzyme A thioester, 25-methylhexacosanoyl-CoA, by a very-long-chain fatty acyl-CoA synthetase (FadD). Mycobacterium tuberculosis possesses a large family of FadD enzymes, with some, like FadD13, being capable of activating fatty acids up to C26 in length.[5]
Formation and Potential Roles of this compound
Once 25-methylhexacosanoyl-CoA is formed, it can potentially enter a β-oxidation-like pathway, not for degradation, but as a step in the modification of this fatty acid for incorporation into more complex lipids.
-
Dehydrogenation: An acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons of 25-methylhexacosanoyl-CoA, yielding 2-enoyl-25-methylhexacosanoyl-CoA. While the specific enzyme is unknown, Mycobacterium possesses acyl-CoA dehydrogenases with broad substrate specificity.[6]
-
Hydration: An enoyl-CoA hydratase would then hydrate (B1144303) this double bond, resulting in the formation of this compound. Mycobacterial enoyl-CoA hydratases, such as those from the MaoC family, are known to participate in lipid metabolism, including the degradation of steroid side chains.[7][8] The stereochemistry of the hydroxyl group would be determined by the specific hydratase involved.
-
Dehydrogenation to a β-ketoacyl-CoA: A 3-hydroxyacyl-CoA dehydrogenase would subsequently oxidize the hydroxyl group to a ketone, forming 3-keto-25-methylhexacosanoyl-CoA.
This β-ketoacyl-CoA intermediate could then be a substrate for further modifications or incorporation into complex lipids that are crucial for the structural integrity and virulence of Mycobacterium.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is intricately linked to the overall fatty acid metabolism of Mycobacterium, which is a key determinant of its virulence and survival within the host.
Caption: Proposed biosynthetic pathway of this compound in Mycobacterium.
Quantitative Data
While specific quantitative data for the metabolism of this compound is not available, the following table summarizes kinetic parameters for related enzymes in Mycobacterium acting on analogous substrates.
| Enzyme | Substrate | Km | kcat | Reference |
| Mycocerosic Acid Synthase (MAS) | C16:0-CoA | Not reported | Not reported | [3] |
| Methylmalonyl-CoA | Not reported | Not reported | [3] | |
| FadD13 (Acyl-CoA Synthetase) | C26:0 Fatty Acid | Not reported | Not reported | [5] |
| FadD2 (Acyl-CoA Synthetase) | Oleate (C18:1) | 5.3 ± 1.2 µM | 1.8 ± 0.1 min⁻¹ | [9] |
| Palmitate (C16:0) | 4.7 ± 0.9 µM | 1.5 ± 0.1 min⁻¹ | [9] | |
| ChsH1-ChsH2 (Enoyl-CoA Hydratase) | 3-oxo-4,17-pregnadiene-20-carboxyl-CoA | Not reported | 0.42 ± 0.02 s⁻¹ | [10] |
| Octenoyl-CoA | Not reported | 0.11 ± 0.01 s⁻¹ | [10] | |
| Decenoyl-CoA | Not reported | 0.08 ± 0.01 s⁻¹ | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Mycocerosic Acid Synthase (MAS) Assay
Objective: To measure the activity of MAS in elongating a fatty acyl-CoA primer.
Materials:
-
Purified MAS enzyme
-
[1-¹⁴C]Methylmalonyl-CoA
-
Long-chain acyl-CoA primer (e.g., Hexadecanoyl-CoA)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA primer.
-
Initiate the reaction by adding the purified MAS enzyme.
-
Add [1-¹⁴C]Methylmalonyl-CoA to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., HClO₄).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Wash the organic phase to remove unincorporated radiolabeled substrate.
-
Evaporate the solvent and redissolve the fatty acid products in a suitable solvent.
-
Quantify the incorporated radioactivity by liquid scintillation counting.
Workflow Diagram:
Caption: Experimental workflow for the Mycocerosic Acid Synthase (MAS) assay.
Enoyl-CoA Hydratase Assay
Objective: To measure the hydration of an enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase
-
Enoyl-CoA substrate (e.g., 2-octenoyl-CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the enoyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Workflow Diagram:
Caption: Experimental workflow for the Enoyl-CoA Hydratase assay.
Lipid Extraction from Mycobacterium
Objective: To extract total lipids from mycobacterial cells for analysis.[11]
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
Water
-
Glass tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream
Procedure:
-
Harvest mycobacterial cells by centrifugation.
-
Resuspend the cell pellet in a mixture of chloroform:methanol:water (e.g., 1:2:0.8 v/v/v).
-
Agitate the mixture vigorously for several hours at room temperature.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a fresh mixture of chloroform:methanol:water (e.g., 1:1:1 v/v/v) to remove non-lipid contaminants.
-
Evaporate the solvent from the organic phase under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can then be redissolved in a suitable solvent for further analysis (e.g., by TLC or GC-MS).
Workflow Diagram:
Caption: Workflow for the extraction of total lipids from Mycobacterium.
Conclusion and Future Directions
The biological role of this compound in Mycobacterium is proposed to be that of a key intermediate in the biosynthesis of complex, long-chain branched lipids that are integral to the mycobacterial cell wall. While its direct detection and the characterization of the specific enzymes responsible for its formation are yet to be fully elucidated, the existing knowledge of mycobacterial lipid metabolism provides a strong foundation for this hypothesis.
Future research should focus on:
-
Lipidomic Analysis: Targeted lipidomic studies to identify and quantify 25-methylhexacosanoic acid and its hydroxylated derivatives in various Mycobacterium species.
-
Enzyme Characterization: Expression and biochemical characterization of candidate enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases to determine their substrate specificity for very-long-chain, branched acyl-CoAs.
-
Genetic Studies: Generation of knockout mutants for the candidate enzymes to investigate the impact on the lipid profile and virulence of Mycobacterium.
A deeper understanding of the metabolic pathways involving molecules like this compound will be instrumental in identifying novel drug targets for the development of more effective anti-tubercular therapies.
References
- 1. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the broad substrate specificity of two acyl-CoA dehydrogenases FadE5 from mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Hydratases Involved in Steroid Side Chain Degradation Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A distinct MaoC-like enoyl-CoA hydratase architecture mediates cholesterol catabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Chain Fatty Acyl Coenzyme A Ligase FadD2 Mediates Intrinsic Pyrazinamide Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
An In-depth Technical Guide on the Role of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in Mycolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycolic acids are the hallmark lipid components of the mycobacterial cell envelope, providing a crucial structural barrier that contributes to the intrinsic drug resistance and pathogenicity of species such as Mycobacterium tuberculosis. The biosynthesis of these exceptionally long, α-alkyl, β-hydroxy fatty acids is a complex process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II. This technical guide focuses on a key, yet less commonly detailed, intermediate in this pathway: (S)-3-Hydroxy-25-methylhexacosanoyl-CoA . We will explore its precise position in the meromycolic acid elongation cycle, the enzymatic reactions leading to its formation and subsequent conversion, and its significance as a potential target for novel anti-tubercular drug development. This document provides a consolidation of current knowledge, quantitative data where available, detailed experimental protocols for the analysis of mycolic acid precursors, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction to Mycolic Acid Synthesis
Mycolic acids are very-long-chain fatty acids, typically ranging from C60 to C90, that are essential for the viability of Mycobacterium tuberculosis.[1] They are integral to the unique outer membrane of these bacteria, forming a highly impermeable barrier.[2] The biosynthesis of mycolic acids is a multi-step process that begins with the de novo synthesis of medium-chain fatty acids by the FAS-I system.[3] The FAS-I system produces a bimodal distribution of fatty acyl-CoAs, primarily C16-C18 and C24-C26 chains.[3] The longer C24-C26 chains serve as the α-branch of the final mycolic acid molecule.[4] The shorter C16-C18 acyl-CoAs are the primers for the FAS-II system, which is responsible for the elongation to the very-long-chain meromycolic acid.[3]
The FAS-II system is a multi-enzyme complex that catalyzes iterative cycles of two-carbon additions from malonyl-ACP. Each cycle consists of four key reactions: condensation, reduction, dehydration, and a second reduction. The focus of this guide, this compound, is a β-hydroxyacyl intermediate formed during one of these elongation cycles.
The Role and Synthesis of this compound
While not explicitly and frequently named in the literature, the structure of this compound points to its precise role within the FAS-II elongation pathway. The "hexacosanoyl" portion indicates a 26-carbon chain, and the "25-methyl" signifies a methyl branch near the terminus of the acyl chain. This suggests that a branched-chain fatty acid precursor is being elongated. The "(S)-3-Hydroxy" identifies it as the product of the β-ketoacyl-ACP reductase, MabA (FabG1), during an elongation cycle.
The synthesis of this specific intermediate can be logically deduced as follows:
-
Primer: A methyl-branched fatty acyl-CoA, likely derived from the metabolism of branched-chain amino acids or propionyl-CoA, serves as a primer for the FAS-II system. For the formation of a 25-methylhexacosanoyl chain, a precursor such as 23-methyltetracosanoyl-CoA (C25) would be the substrate for the initial condensation step of this particular elongation cycle.
-
Condensation: The β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the condensation of the methyl-branched acyl-ACP with malonyl-ACP, resulting in a β-ketoacyl-ACP that is two carbons longer.
-
First Reduction: The NADPH-dependent β-ketoacyl-ACP reductase, MabA (FabG1) , reduces the β-keto group to a β-hydroxyl group, yielding the (S)-3-hydroxyacyl-ACP intermediate.[5][6] In this specific case, this would be (S)-3-Hydroxy-25-methylhexacosanoyl-ACP . The stereochemistry is determined by the enzyme's active site. The CoA derivative would be formed upon release from the ACP.
Following its formation, (S)-3-Hydroxy-25-methylhexacosanoyl-ACP is a substrate for the next enzyme in the cycle, the β-hydroxyacyl-ACP dehydratase complex (HadAB or HadBC), which removes a molecule of water to form a trans-2-enoyl-ACP.[7]
Significance in Mycolic Acid Diversity
The presence of methyl branches in the meromycolic acid chain, as indicated by intermediates like this compound, contributes to the structural diversity of mycolic acids. This diversity is crucial for the architecture and function of the mycobacterial cell wall.
Quantitative Data
Quantitative data on the specific concentrations of individual mycolic acid precursors within M. tuberculosis are scarce in the literature due to their transient nature and low abundance. However, kinetic data for some of the key enzymes involved in the formation and processing of 3-hydroxyacyl intermediates are available.
| Enzyme | Substrate(s) | Kinetic Parameter | Value | Reference |
| MabA (β-ketoacyl-ACP reductase) | NADPH | Km | 25 ± 2 µM | [8] |
| Acetoacetyl-CoA | Km | 130 ± 10 µM | [8] | |
| kcat | 1.8 ± 0.1 s-1 | [8] | ||
| HadAB (β-hydroxyacyl-ACP dehydratase) | C16-OH-ACP | Km | ~5 µM | [9] |
| kcat | ~1.5 s-1 | [9] | ||
| HadBC (β-hydroxyacyl-ACP dehydratase) | C16-OH-ACP | Km | ~7 µM | [9] |
| kcat | ~1.2 s-1 | [9] |
Note: The kinetic parameters for HadAB and HadBC were determined using a model substrate and may vary with longer, naturally occurring substrates.
Experimental Protocols
The analysis of mycolic acid intermediates like this compound requires sensitive and specific analytical techniques. Below are detailed methodologies for key experiments.
Extraction and Purification of Mycolic Acid Precursors
This protocol is adapted from established methods for mycobacterial lipid extraction.
Materials:
-
Mycobacterium tuberculosis cell pellet
-
Chloroform
-
Tetrabutylammonium hydroxide (B78521) (TBAH)
-
Dichloromethane (CH2Cl2)
-
Methyl iodide (CH3I)
-
Water (HPLC grade)
-
Diethyl ether
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates
-
Rhodamine 6G solution (0.01% in ethanol)
-
5% ethanolic molybdophosphoric acid
Procedure:
-
Lipid Extraction:
-
Resuspend the mycobacterial cell pellet in a 2:1 mixture of chloroform:methanol.
-
Stir overnight at room temperature to extract non-covalently bound lipids.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in 2 ml of TBAH.
-
Incubate overnight at 100°C to hydrolyze fatty acid esters.
-
Cool to room temperature and add 4 ml of CH2Cl2, 300 µl of CH3I, and 2 ml of water.
-
Mix for 1 hour at room temperature.
-
Centrifuge to separate the phases and collect the lower organic phase containing the fatty acid methyl esters (FAMEs).[10]
-
-
Purification of Hydroxy FAMEs:
-
Dry the organic phase under nitrogen and redissolve in a minimal amount of chloroform.
-
Apply the sample to a silica gel column and elute with a gradient of hexane:diethyl ether to separate different lipid classes.
-
Collect fractions and analyze by TLC to identify those containing hydroxy FAMEs.
-
For further purification, perform preparative TLC. Spot the sample onto a preparative TLC plate and develop using a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).
-
Visualize the bands by spraying with Rhodamine 6G and viewing under UV light.[10]
-
Scrape the desired band, elute the lipids from the silica with diethyl ether, and dry under nitrogen.
-
Analysis by Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
Procedure:
-
Sample Preparation:
-
Dissolve the purified hydroxy FAMEs in a suitable solvent for reverse-phase chromatography (e.g., methanol or acetonitrile).
-
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Analysis:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Perform a full scan to identify the molecular ions of interest.
-
Conduct tandem MS (MS/MS) on the precursor ion corresponding to the protonated or sodiated adduct of (S)-3-Hydroxy-25-methylhexacosanoyl methyl ester to obtain characteristic fragment ions for structural confirmation.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified hydroxy FAME in a deuterated solvent (e.g., CDCl3).
-
-
Data Acquisition:
-
Acquire 1H NMR and 13C NMR spectra.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons and to aid in the complete structural elucidation.
-
-
Spectral Interpretation:
-
The characteristic signals for a 3-hydroxy fatty acid methyl ester would include a multiplet around 4.0 ppm for the proton on the carbon bearing the hydroxyl group and a singlet around 3.7 ppm for the methyl ester protons. The position of the methyl branch can be confirmed by detailed analysis of the 2D NMR data.
-
Visualizations of Pathways and Workflows
Mycolic Acid Biosynthesis Pathway
References
- 1. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Lipidomics of Mycobacterial Lipids and Glycolipids | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein (ACP) reductase: kinetic and chemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Long-Chain Acyl-CoA: A Technical Guide to the Hypothetical Discovery and Characterization of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a hypothetical exploration into the discovery and characterization of "(S)-3-Hydroxy-25-methylhexacosanoyl-CoA." As of the latest literature review, no specific data or publications pertaining to this exact molecule are available. This document, therefore, extrapolates from established principles of lipidomics and the metabolism of very-long-chain and branched-chain fatty acids to construct a plausible scientific narrative. It is intended to serve as a framework for the potential investigation of such novel lipid species.
Introduction
The field of lipidomics continues to uncover a vast and complex array of lipid molecules that play crucial roles in cellular physiology and pathology. Among these, very-long-chain fatty acids (VLCFAs) and their derivatives are of particular interest due to their involvement in numerous biological processes and their association with various metabolic disorders.[1][2][3][4] This guide outlines a hypothetical pathway for the discovery and in-depth characterization of a novel, complex lipid intermediate: this compound. This molecule, a C27 fatty acyl-CoA with a hydroxyl group at the C-3 position and a methyl branch at C-25, would likely be an intermediate in the catabolism of branched-chain VLCFAs.
Hypothetical Biological Context and Discovery
The discovery of this compound is postulated to have occurred during a lipidomics screen of tissues from a model organism with a diet rich in branched-chain fatty acids or from a cell line with a genetic modification affecting peroxisomal fatty acid oxidation. The presence of a methyl group near the end of the acyl chain suggests a metabolic pathway that deviates from standard beta-oxidation, possibly involving an initial alpha-oxidation step to handle the branch point.
Proposed Metabolic Pathway
The catabolism of 25-methylhexacosanoic acid, the precursor to the CoA thioester, would likely initiate with alpha-oxidation to remove the terminal carboxyl group, allowing the methyl branch to be positioned appropriately for subsequent beta-oxidation. The resulting pristanic acid analogue would then undergo rounds of beta-oxidation. This compound would appear as an intermediate in one of these beta-oxidation cycles.
Caption: Hypothetical metabolic pathway for the formation of this compound.
Experimental Protocols for Characterization
The characterization of this novel lipid would involve a multi-step process, beginning with extraction from biological samples and culminating in detailed structural elucidation.
Lipid Extraction
-
Objective: To isolate total lipids from the biological matrix (e.g., cultured cells, tissue homogenate).
-
Methodology (Folch Method):
-
Homogenize the sample in a 2:1 chloroform:methanol (B129727) solution.
-
Agitate the mixture for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Acyl-CoA Extraction
-
Objective: To specifically isolate the Acyl-CoA fraction from the total lipid extract.
-
Methodology (Solid-Phase Extraction):
-
Re-dissolve the dried lipid extract in a suitable solvent.
-
Use a C18 solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with a series of solvents of increasing polarity to remove interfering substances.
-
Elute the Acyl-CoA fraction with a high-methanol solvent.
-
Dry the eluate.
-
Analytical Characterization
-
Objective: To identify and quantify this compound.
-
Methodology (LC-MS/MS):
-
Reconstitute the dried Acyl-CoA extract in a suitable mobile phase.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
HPLC Conditions: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile/isopropanol, both containing a low concentration of a weak acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Full Scan (MS1): Scan for the predicted m/z of the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Fragment the parent ion and detect characteristic product ions. Key fragments would include those corresponding to the coenzyme A moiety and the fatty acyl chain.
-
-
Caption: Experimental workflow for the identification and characterization of novel Acyl-CoAs.
Quantitative Data and Physicochemical Properties
The following tables summarize the expected quantitative data for this compound based on its chemical structure and the properties of similar known molecules from databases like LIPID MAPS.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C48H88N7O18P3S |
| Monoisotopic Mass | 1183.509 g/mol |
| IUPAC Name | S-[2-(3-{--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanamido)ethyl] (3S)-3-hydroxy-25-methylhexacosanethioate |
| InChIKey | (Not available) |
| Predicted LogP | ~6.5 |
Table 2: Expected LC-MS/MS Parameters
| Parameter | Expected Value/Characteristic |
| Precursor Ion [M+H]+ | m/z 1184.516 |
| Key MS/MS Fragment 1 | Loss of the fatty acyl chain |
| Key MS/MS Fragment 2 | Ions corresponding to the pantetheine-adenosine diphosphate (B83284) backbone of Coenzyme A |
| HPLC Retention Time | Highly dependent on the specific column and gradient, but expected to be longer than shorter-chain acyl-CoAs |
Conclusion and Future Directions
The hypothetical discovery and characterization of this compound would represent a significant advancement in our understanding of branched-chain very-long-chain fatty acid metabolism. The experimental framework outlined in this guide provides a robust starting point for the investigation of this and other novel lipid species.
Future research would focus on:
-
Synthesis of an analytical standard to confirm the structure and enable absolute quantification.
-
Functional studies to determine the enzymatic partners and regulatory mechanisms involved in its metabolism.
-
Investigation of its potential role in disease , particularly in inherited metabolic disorders affecting peroxisomal function.
By continuing to explore the "dark matter" of the lipidome, we can uncover new metabolic pathways and identify novel biomarkers and therapeutic targets for a range of human diseases.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Enzymatic Synthesis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA, a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). This document details the proposed biosynthetic pathway, the enzymology of the key catalysts, detailed experimental protocols for in vitro synthesis and analysis, and a summary of relevant quantitative data.
Introduction to Very-Long-Chain Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, including ceramides (B1148491) and sphingolipids. They play critical roles in various physiological processes, and their dysregulation is associated with several diseases. The biosynthesis of VLCFAs occurs through a cyclic process known as the fatty acid elongation system, which is located in the endoplasmic reticulum. This system extends a pre-existing fatty acyl-CoA molecule by two carbons in each cycle.
This compound is a specific intermediate in the elongation pathway of a branched-chain fatty acid. Branched-chain fatty acids are important constituents of lipids in certain tissues, such as the meibomian glands. The synthesis of this molecule involves a multi-enzyme complex that carries out a four-step reaction cycle.
Proposed Biosynthetic Pathway
The synthesis of this compound is achieved through the fatty acid elongation cycle. This process involves four sequential enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The target molecule is the product of the second step in the elongation of 23-methyltetracosanoyl-CoA.
The overall cycle is as follows:
-
Condensation: A two-carbon unit from malonyl-CoA is added to a fatty acyl-CoA primer (in this case, likely 23-methyltetracosanoyl-CoA) by an Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzyme, forming a 3-ketoacyl-CoA.
-
First Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR) , yielding (S)-3-hydroxyacyl-CoA, the target molecule.
-
Dehydration: A water molecule is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) , forming a trans-2-enoyl-CoA.
-
Second Reduction: The double bond is reduced by a trans-2-enoyl-CoA reductase (TER) , resulting in a saturated acyl-CoA that is two carbons longer than the initial primer.
Below is a diagram illustrating the proposed enzymatic synthesis pathway.
Caption: Proposed enzymatic pathway for the synthesis of this compound.
Enzymology of the Fatty Acid Elongation System
The synthesis of this compound is catalyzed by a suite of enzymes with specific roles and substrate preferences.
-
Elongation of Very-Long-Chain Fatty Acids (ELOVLs): These enzymes catalyze the initial, rate-limiting condensation step. In mammals, there are seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities. For branched-chain fatty acids, ELOVL1, ELOVL3, and ELOVL7 have been shown to be active.[1] ELOVL3 exhibits high activity towards shorter branched-chain acyl-CoAs, while ELOVL1 is involved in the elongation of longer branched-chain precursors.[1]
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate to (S)-3-hydroxyacyl-CoA, using NADPH as a cofactor. While multiple KAR isoforms exist, their specificities for very-long-chain branched substrates are not well characterized.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Four HACD isoforms (HACD1-4) have been identified in mammals. HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways, suggesting they are likely involved in the synthesis of the target molecule.[2][3][4][5]
-
trans-2-Enoyl-CoA Reductase (TER): This enzyme completes the elongation cycle by reducing the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, also using NADPH. The specific TER isoform responsible for the reduction of very-long-chain branched enoyl-CoAs has not been definitively identified.
Table 1: Substrate Specificity of ELOVL Enzymes for Branched-Chain Fatty Acids
| Enzyme | Substrate(s) | Product(s) | Reference |
| ELOVL1 | iso-C23:0-CoA, anteiso-C23:0-CoA | C25:0 branched-chain acyl-CoAs | [1] |
| ELOVL3 | iso-C17:0-CoA, anteiso-C17:0-CoA | Elongated up to iso-C23:0 and anteiso-C25:0 acyl-CoAs | [1] |
| ELOVL7 | Saturated branched-chain acyl-CoAs | Elongated branched-chain acyl-CoAs | [1] |
Experimental Protocols
This section provides a general methodology for the in vitro enzymatic synthesis and analysis of this compound.
Caption: General workflow for the in vitro synthesis and analysis of VLCFA intermediates.
Option A: Microsomal Fractions
-
Homogenize tissue (e.g., liver) or cultured cells in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.
Option B: Recombinant Enzyme Expression and Purification
-
Clone the cDNA of the desired enzymes (e.g., ELOVL1, KAR, HACD1, TER) into appropriate expression vectors.[6]
-
Express the proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).
-
Purify the recombinant proteins using affinity chromatography (e.g., His-tag or GST-tag).[6]
-
Verify the purity and concentration of the purified enzymes.
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.2)
-
2.5 mM ATP
-
0.5 mM CoA
-
1 mM NADPH
-
50 µM 23-methyltetracosanoyl-CoA (substrate)
-
50 µM [2-¹⁴C]malonyl-CoA (for radiolabeling) or unlabeled malonyl-CoA
-
100-200 µg of microsomal protein or a defined amount of purified recombinant enzymes.
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
To specifically synthesize and accumulate the (S)-3-hydroxy intermediate, omit the HACD and TER enzymes if using a reconstituted system, or use specific inhibitors if available.
-
Stop the reaction by adding 2.5 M KOH in 75% ethanol.
Lipid Extraction and Derivatization
-
Saponify the reaction mixture by heating at 70°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane (B92381) or diethyl ether.
-
Evaporate the solvent under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with BF₃-methanol at 100°C for 30 minutes.
Mass Spectrometry Analysis
-
LC-MS/MS: This is the preferred method for analyzing acyl-CoAs directly, avoiding the need for derivatization. Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) in water containing a low concentration of a weak acid (e.g., formic acid).[7]
-
GC-MS: Analyze the FAMEs on a suitable capillary column. The mass spectrum of the trimethylsilyl (B98337) (TMS) ether derivative of the hydroxy-FAME will provide a characteristic fragmentation pattern for structure confirmation.[8]
Quantitative Data
Specific kinetic data for the enzymes involved in the synthesis of this compound are not available in the literature. However, data from related reactions can provide an estimate of expected enzyme performance.
Table 2: Illustrative Kinetic Parameters for Fatty Acid Elongation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Notes |
| ELOVL | Fatty Acyl-CoA | 10-50 | 1-10 | Highly dependent on the specific ELOVL and substrate. |
| Malonyl-CoA | 20-100 | - | ||
| KAR | 3-Ketoacyl-CoA | 5-20 | 50-200 | Generally high activity. |
| HACD | 3-Hydroxyacyl-CoA | 10-30 | 100-500 | High turnover rate. |
| TER | trans-2-Enoyl-CoA | 5-15 | 20-100 |
Note: These values are approximate and are intended for illustrative purposes only. Actual values must be determined experimentally for the specific substrates and enzymes.
Conclusion
The enzymatic synthesis of this compound is a key step in the formation of very-long-chain branched fatty acids. This process is carried out by the fatty acid elongation system in the endoplasmic reticulum, involving a cycle of four enzymatic reactions. While the general pathway is understood, the specific isoforms of KAR and TER that act on very-long-chain branched substrates require further investigation. The experimental protocols outlined in this guide provide a framework for the in vitro synthesis and analysis of this important metabolic intermediate, which will be valuable for researchers in the fields of lipid metabolism and drug development. Further studies are needed to elucidate the precise kinetics and regulation of this pathway.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HACD1 3-hydroxyacyl-CoA dehydratase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. HACD1 3-hydroxyacyl-CoA dehydratase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Hacd1 3-hydroxyacyl-CoA dehydratase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
literature review of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA research
A comprehensive search of scientific literature reveals a significant lack of specific research on (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. As of the current date, there are no publicly available studies, technical papers, or datasets that directly investigate this specific very-long-chain fatty acyl-CoA. This indicates that the compound may be a novel or hypothetical molecule, or that research concerning it is not yet in the public domain.
Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be constructed. The core requirements for data presentation in tables, detailed methodologies, and visualization of pathways are contingent on the existence of primary research, which is currently absent.
While no direct information exists for this compound, this review will provide a foundational understanding of related compounds and the general biochemical context in which such a molecule would be studied. This includes the broader families of 3-hydroxyacyl-CoAs and very-long-chain fatty acids, their known biological roles, and the standard methodologies employed in their research.
The Biochemical Context: 3-Hydroxyacyl-CoAs and Very-Long-Chain Fatty Acids
(S)-3-Hydroxyacyl-CoAs are intermediates in the beta-oxidation and biosynthesis of fatty acids. They are characterized by a hydroxyl group at the beta-carbon (C3) of the acyl chain attached to a coenzyme A molecule. The "(S)" designation refers to the specific stereochemistry of the hydroxyl group.
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The specified molecule, with a 26-carbon backbone (hexacosanoyl) and a methyl group at position 25, falls into this category. VLCFAs are essential components of cellular lipids, particularly sphingolipids and ceramides (B1148491), and are involved in various cellular processes.
General Biological Functions of Related Molecules:
-
Fatty Acid Beta-Oxidation: (S)-3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial and peroxisomal beta-oxidation pathways, where fatty acids are broken down to produce acetyl-CoA.
-
Fatty Acid Biosynthesis: The reverse process, fatty acid elongation, also involves 3-hydroxyacyl-CoA intermediates.
-
Sphingolipid Metabolism: VLCFAs are crucial for the synthesis of ceramides and other sphingolipids, which are vital for membrane structure and cell signaling.
-
Neurological Function: VLCFAs and their derivatives are highly enriched in the nervous system, playing roles in myelination and neuronal function.
Potential Research Areas and Hypothesized Roles
Should research on this compound emerge, it would likely focus on the following areas:
-
Biosynthesis and Metabolism: Identifying the specific elongase and reductase enzymes responsible for its synthesis and the pathways involved in its degradation. The methyl branch at position 25 suggests a potential role for alpha-oxidation or a unique biosynthetic pathway.
-
Biological Function: Investigating its incorporation into complex lipids, its role in membrane biophysics, and its potential involvement in cell signaling pathways.
-
Disease Association: Exploring its potential connection to genetic disorders of fatty acid metabolism, particularly those affecting VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD).
Methodological Approaches for Future Research
The study of a novel molecule like this compound would employ a range of established analytical and biochemical techniques.
Synthesis and Characterization
Given the lack of commercial sources, the initial step would be the chemical or enzymatic synthesis of this compound. Characterization would involve:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise chemical structure, including the position of the methyl group and the stereochemistry of the hydroxyl group.
Quantification in Biological Samples
Developing sensitive and specific analytical methods for its detection and quantification in tissues and cells would be critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of acyl-CoAs. It involves chromatographic separation followed by tandem mass spectrometry for high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of the fatty acid moiety after hydrolysis from coenzyme A.
A generalized workflow for the quantitative analysis of a novel acyl-CoA is depicted below.
Caption: Generalized workflow for acyl-CoA analysis.
Investigating Biological Function
A variety of in vitro and in vivo experimental approaches would be necessary to elucidate the function of this compound.
-
Cell Culture Models: Using cell lines to study its metabolism, incorporation into lipids, and effects on cellular processes.
-
Enzyme Assays: To identify and characterize the enzymes that synthesize and degrade it.
-
Animal Models: Utilizing knockout or transgenic animal models to study its physiological roles in vivo.
The hypothetical involvement of this compound in a signaling pathway is illustrated below.
Caption: Hypothetical signaling pathway involvement.
Conclusion
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA: An In-Depth Technical Guide to its Presumed Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a long-chain acyl-Coenzyme A thioester whose specific metabolic role has not been explicitly detailed in existing scientific literature. However, based on its chemical structure—a C27 fatty acid with a methyl branch at the 25-position and a hydroxyl group at the beta (C3) position—its metabolic significance can be inferred within the context of very-long-chain branched-chain fatty acid (VLC-BCFA) metabolism. This technical guide consolidates current knowledge on the catabolism of analogous molecules to propose a metabolic pathway for this compound, detailing the relevant enzymatic steps, subcellular localization, and potential regulatory mechanisms. Furthermore, this document provides a summary of quantitative data from related substrates and outlines key experimental protocols for the analysis of its metabolism, serving as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development.
Introduction: The Metabolic Context of Very-Long-Chain Branched-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing roles in membrane structure and signaling.[1][2] Unlike shorter-chain fatty acids, which are primarily metabolized in the mitochondria, VLCFAs and BCFAs undergo their initial cycles of beta-oxidation within peroxisomes.[3][4] This is due to the substrate specificity of the enzymes involved in fatty acid transport into the mitochondria and the mitochondrial beta-oxidation machinery itself.
The molecule in focus, this compound, is structurally an intermediate of the beta-oxidation of 25-methylhexacosanoic acid. The "(S)" stereochemistry at the C3 position is the natural conformation for intermediates in mammalian fatty acid beta-oxidation. The methyl group at the 25-position is distant from the carboxyl end, suggesting that the initial beta-oxidation cycles would proceed similarly to that of a straight-chain VLCFA.
Proposed Metabolic Pathway for 25-Methylhexacosanoic Acid
The catabolism of 25-methylhexacosanoic acid is presumed to occur in the peroxisome, following the canonical steps of beta-oxidation until the chain is shortened sufficiently for mitochondrial processing. This compound is a key intermediate in the first cycle of this pathway.
Peroxisomal Beta-Oxidation
The proposed pathway involves the following steps:
-
Activation: 25-methylhexacosanoic acid is activated to its coenzyme A thioester, 25-methylhexacosanoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.
-
Oxidation: 25-methylhexacosanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to yield trans-2-enoyl-25-methylhexacosanoyl-CoA.[5]
-
Hydration: The resulting enoyl-CoA is hydrated by a peroxisomal enoyl-CoA hydratase, part of a multifunctional enzyme (D-bifunctional protein), to form this compound.[6]
-
Dehydrogenation: this compound is then dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of the D-bifunctional protein to yield 3-keto-25-methylhexacosanoyl-CoA.
-
Thiolysis: Finally, 3-keto-25-methylhexacosanoyl-CoA is cleaved by a peroxisomal thiolase (e.g., sterol carrier protein x) to release acetyl-CoA and 23-methyltetracosanoyl-CoA.[7]
This shortened 23-methyltetracosanoyl-CoA would then undergo further cycles of peroxisomal beta-oxidation.
Interplay with Mitochondrial Metabolism
Peroxisomal beta-oxidation does not proceed to completion. The chain-shortened acyl-CoAs, once they reach a medium-chain length, are transported to the mitochondria for complete oxidation to CO2 and H2O.
Quantitative Data for Analogous Substrates
Direct quantitative data for the enzymatic reactions involving this compound is not available. The following tables summarize kinetic data for peroxisomal enzymes with analogous very-long-chain fatty acid substrates.
Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Human Acyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | 100 | [8] |
| Stearoyl-CoA (C18:0) | 80 | [8] | |
| Lignoceroyl-CoA (C24:0) | 25 | [8] | |
| Rat Branched-Chain Acyl-CoA Oxidase | Pristanoyl-CoA | 100 | [7] |
| Trihydroxycoprostanoyl-CoA | 115 | [7] |
Table 2: Michaelis-Menten Constants (Km) for Peroxisomal Beta-Oxidation Enzymes
| Enzyme | Substrate | Km (µM) | Reference |
| Rat Acyl-CoA Oxidase | Lauroyl-CoA (C12:0) | 2.5 | [9] |
| Palmitoyl-CoA (C16:0) | 10 | [9] | |
| Human D-Bifunctional Protein (Hydratase activity) | trans-2-Hexadecenoyl-CoA | 20 | [6] |
Experimental Protocols
Investigating the metabolism of this compound would involve its synthesis, followed by enzymatic assays and cellular studies.
Measurement of Acyl-CoA Oxidase Activity
This protocol describes a common method for assaying ACOX activity, which is the first committed step in peroxisomal beta-oxidation. The assay is based on the H2O2 produced during the oxidation of the acyl-CoA substrate.
Principle: The H2O2 produced is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, leading to a measurable increase in fluorescence.
Materials:
-
Phosphate (B84403) buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (or other suitable fluorogenic substrate)
-
This compound (or analogous substrate)
-
Cell or tissue homogenate/purified enzyme fraction
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the fluorogenic substrate.
-
Add the cell/tissue homogenate or purified enzyme to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.[9]
Extraction and Quantification of Long-Chain Acyl-CoA Esters
This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoA esters from biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).
Principle: Acyl-CoA esters are extracted from tissues or cells, separated by reverse-phase HPLC, and detected and quantified by tandem mass spectrometry.
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., KH2PO4)
-
Organic solvents (e.g., isopropanol, acetonitrile)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in cold buffer.
-
Extraction: Perform a liquid-liquid extraction with organic solvents to precipitate proteins and extract lipids and acyl-CoAs.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoA esters from the extract using an appropriate SPE column.
-
LC-MS/MS Analysis:
-
Inject the purified extract onto the C18 column.
-
Elute the acyl-CoA esters using a gradient of aqueous buffer and organic solvent.
-
Detect the parent and fragment ions of the target acyl-CoA esters using MS/MS in selected reaction monitoring (SRM) mode.
-
-
Quantification: Quantify the amount of each acyl-CoA ester by comparing its peak area to that of a known amount of an internal standard.[10][11]
Metabolic Significance and Future Directions
The metabolism of this compound is intrinsically linked to the broader catabolism of VLC-BCFAs. Dysregulation of peroxisomal beta-oxidation is associated with several severe metabolic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy, which are characterized by the accumulation of VLCFAs.
Future research should focus on:
-
Chemical Synthesis: The synthesis of this compound is a prerequisite for its direct study.
-
Enzyme Kinetics: Determining the kinetic parameters of the peroxisomal enzymes with this specific substrate will provide crucial insights into its metabolic flux.
-
Cellular Studies: Using cultured cells, such as fibroblasts from patients with peroxisomal disorders, can help elucidate the metabolic fate of this molecule and the consequences of its impaired degradation.
-
Drug Development: A deeper understanding of the enzymes that metabolize VLC-BCFAs could open avenues for the development of therapeutic interventions for related metabolic diseases.
Conclusion
While direct experimental data on this compound is currently lacking, a robust, inferred metabolic pathway can be constructed based on our extensive knowledge of fatty acid oxidation. This molecule is a key intermediate in the peroxisomal beta-oxidation of its parent fatty acid, 25-methylhexacosanoic acid. The information and protocols presented in this guide provide a solid framework for the scientific community to further investigate the precise metabolic role and significance of this and other very-long-chain branched-chain fatty acids in health and disease.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity measurements of acyl-CoA oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a long-chain branched fatty acyl-CoA. The detection and quantification of such molecules are crucial for understanding various metabolic pathways and for the development of therapeutic agents targeting lipid metabolism. This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on liquid chromatography-mass spectrometry (LC-MS) based methods, which offer the high sensitivity and specificity required for analyzing complex biological samples.
While specific protocols for this compound are not widely published, the following methods for analogous very-long-chain fatty acyl-CoAs (VLCFA-CoAs) can be adapted. Optimization of these protocols for the specific target molecule is recommended.
Key Analytical Techniques
The primary method for the sensitive and specific detection of long-chain acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of the analyte from a complex matrix, followed by its specific detection and fragmentation for structural confirmation and quantification.
Experimental Workflow for LC-MS/MS Analysis
Figure 1: General workflow for the analysis of acyl-CoAs by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of very-long-chain acyl-CoAs. These values can serve as a benchmark for method development for this compound.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | On-column, depending on the specific compound and matrix. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | On-column, ensuring acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | From LOQ to upper limit of linearity. |
| Precision (%RSD) | < 15% | For intra-day and inter-day measurements. |
| Accuracy (%RE) | 85 - 115% | Measured as the percentage of the nominal concentration. |
Detailed Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol describes a general method for the extraction of acyl-CoAs from cell or tissue samples.
Materials:
-
Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA not present in the sample)
-
Methanol (B129727), Chloroform (B151607), Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for drying
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in ice-cold homogenization buffer.
-
Internal Standard Spiking: Add a known amount of internal standard to the homogenate.
-
Lipid Extraction (Bligh-Dyer):
-
To 1 volume of homogenate, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Add 1.25 volumes of chloroform and vortex.
-
Add 1.25 volumes of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
The lower organic phase contains lipids, while the upper aqueous/methanol phase contains acyl-CoAs.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous/methanol phase from the lipid extraction step onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile (B52724) containing a small amount of acid like 0.1% formic acid).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines the parameters for the separation and detection of acyl-CoAs using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring
Application Note: Mass Spectrometry Analysis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that may play a role in various metabolic pathways, including peroxisomal β-oxidation. Dysregulation of VLCFA metabolism is associated with several metabolic and neurodegenerative disorders.[1][2] Accurate and sensitive quantification of specific acyl-CoA species like this compound is crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Approach
The recommended approach for the analysis of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. This method offers high sensitivity and specificity for the detection and quantification of long-chain acyl-CoAs.[3][4] Quantification is achieved using a stable isotope-labeled internal standard and multiple reaction monitoring (MRM).
Quantitative Data Summary
The following tables represent typical quantitative data that can be obtained using the described methodology.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C8 Reversed-Phase, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium (B1175870) Hydroxide (B78521) in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 7 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (M+H)+ | To be determined based on molecular weight |
| Product Ion 1 (Neutral Loss) | Precursor Ion - 507 Da[5][6] |
| Product Ion 2 (Fragment) | 428.037 m/z[6][7] |
| Collision Energy | To be optimized |
| Internal Standard | [¹³C]-labeled this compound |
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| R² | >0.99 |
Experimental Protocols
1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8][9]
-
Materials:
-
Frozen tissue or cell pellets
-
Internal standard solution ([¹³C]-labeled this compound)
-
Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA) in water[8]
-
Solid Phase Extraction (SPE) cartridges (if using TCA)
-
Reconstitution Solvent: 50 mM ammonium acetate (B1210297) in 20%/80% acetonitrile/water[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
-
Procedure:
-
Homogenize approximately 40 mg of frozen tissue or cell pellet in a pre-chilled microcentrifuge tube.
-
Add the internal standard to the homogenate.
-
Add 200 µL of ice-cold extraction solvent (SSA is recommended for higher recovery of CoA species[8]).
-
Vortex for 10 seconds and sonicate for 2 minutes on ice.
-
Centrifuge at 20,000 x g for 2 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
If using TCA, proceed with solid-phase extraction to remove the TCA.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in 30 µL of reconstitution solvent.[7]
-
Vortex, sonicate, and centrifuge as described in steps 4-5.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis Protocol
This protocol is based on methods for the analysis of long-chain acyl-CoAs.[3][4]
-
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
-
-
LC Method:
-
Column: C8 reversed-phase, 1.7 µm, 2.1 x 150 mm.[4]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 7 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.[7]
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion ([M+H]⁺) to the product ions (Precursor - 507 and 428.037 m/z). The exact m/z of the precursor will need to be calculated based on the chemical formula of this compound.
-
Internal Standard: Monitor the corresponding transition for the [¹³C]-labeled internal standard.
-
-
Instrument Parameters: Optimize drying gas temperature, gas flow, nebulizer pressure, and collision energy for maximum signal intensity.[7]
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical role of this compound in peroxisomal β-oxidation.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzymatic Assays Using (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch near the omega end of the acyl chain. Such molecules are key intermediates in the peroxisomal metabolism of branched-chain fatty acids. The in vitro study of enzymes that metabolize this compound is crucial for understanding lipid metabolism, identifying potential drug targets, and screening for therapeutic agents related to metabolic disorders. These application notes provide detailed protocols for in vitro enzymatic assays involving this specific substrate, with a focus on the relevant peroxisomal enzymes.
Due to the limited water solubility of very-long-chain acyl-CoAs, special considerations for substrate preparation and assay buffer composition are essential for obtaining reliable and reproducible results.
Target Enzymes and Signaling Pathway
The metabolism of 3-methyl-branched fatty acids typically involves an initial alpha-oxidation step, followed by beta-oxidation. As the provided substrate, this compound, already possesses a hydroxyl group at the C3 position, it is an intermediate in the beta-oxidation pathway. The primary enzyme of interest for this substrate is a peroxisomal 3-hydroxyacyl-CoA dehydrogenase . The overall pathway context is the peroxisomal beta-oxidation of branched-chain fatty acids.
Application Note 1: Spectrophotometric Assay for Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase
This application note describes a continuous spectrophotometric assay to measure the activity of peroxisomal 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Principle:
3-Hydroxyacyl-CoA Dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the enzyme activity.
Application Notes and Protocols: (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is characterized by a unique and complex lipid layer rich in mycolic acids. These very-long-chain α-alkyl, β-hydroxy fatty acids are crucial for the bacterium's viability, virulence, and resistance to many antibiotics.[1][2][3][4] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II. The FAS-II system is responsible for the elongation of long-chain fatty acid precursors to form the meromycolic acid chain.
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a putative intermediate in the biosynthesis of methyl-branched mycolic acids. Its structure, a long-chain (C26) fatty acyl-CoA with a methyl branch and a hydroxyl group at the C-3 position, suggests its role as a substrate for enzymes in the FAS-II pathway, particularly the β-hydroxyacyl-ACP dehydratases (e.g., HadAB, HadBC) which catalyze the dehydration of 3-hydroxyacyl-ACP intermediates.[5][6] While specific literature detailing the applications of this compound is limited, synthetic analogs of long-chain, branched 3-hydroxyacyl-CoAs are invaluable tools for the biochemical characterization of FAS-II enzymes and for the screening of potential anti-tuberculosis drugs.
These application notes provide a general framework for the synthesis and utilization of long-chain, methyl-branched 3-hydroxyacyl-CoA molecules as research tools in tuberculosis drug discovery.
Application Notes
Probing the Substrate Specificity of FAS-II Dehydratases
The dehydration of β-hydroxyacyl-ACP intermediates is a critical step in the FAS-II elongation cycle, catalyzed by heterodimeric dehydratase complexes such as HadAB and HadBC.[5][7][8] Synthetic this compound can be used as a substrate in in vitro enzymatic assays to investigate the substrate specificity of these dehydratases. By comparing the kinetic parameters (Km and kcat) for substrates of varying chain length and branching patterns, researchers can elucidate the structural determinants of substrate recognition and turnover.
High-Throughput Screening for Inhibitors of Mycolic Acid Biosynthesis
The enzymes of the FAS-II pathway are validated targets for anti-tuberculosis drug development.[1][2][3][4] A robust enzymatic assay using a synthetic substrate like this compound can be adapted for high-throughput screening (HTS) of small molecule libraries to identify potential inhibitors of the Had dehydratases or other relevant enzymes. The assay can be designed to monitor the disappearance of the substrate or the formation of the product, typically a 2,3-enoyl-CoA, using spectrophotometric or mass spectrometric methods.
Elucidating the Mechanism of the Pks13 Condensing Enzyme
Pks13 is a large, multi-domain polyketide synthase that catalyzes the final Claisen-type condensation of two long-chain fatty acids to form the mycolic acid backbone.[9][10][11] While Pks13 is thought to utilize acyl-ACP and acyl-AMP substrates in vivo, synthetic acyl-CoA molecules can be used to study the loading and catalytic mechanism of its acyltransferase (AT) domain.[9] this compound could be used in binding assays or as a substrate for the AT domain to understand how Pks13 accommodates long, branched-chain fatty acids.
Quantitative Data Presentation
The following table provides an example of how kinetic data for a hypothetical Mtb β-hydroxyacyl-ACP dehydratase (e.g., HadBC) with various synthetic long-chain acyl-CoA substrates could be presented.
| Substrate | Chain Length | Branching | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 3-Hydroxypalmitoyl-CoA | C16 | None | 50 | 10 | 2.0 x 105 |
| 3-Hydroxystearoyl-CoA | C18 | None | 45 | 12 | 2.7 x 105 |
| 3-Hydroxyarachidoyl-CoA | C20 | None | 40 | 15 | 3.8 x 105 |
| This compound | C26 | C25-methyl | 35 | 18 | 5.1 x 105 |
| (S)-3-Hydroxy-23-methyltetracosanoyl-CoA | C24 | C23-methyl | 38 | 16 | 4.2 x 105 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Generalized Synthesis of a Long-Chain, Methyl-Branched 3-Hydroxyacyl-CoA
This protocol is a generalized procedure based on standard organic chemistry techniques for the synthesis of long-chain fatty acids and their subsequent conversion to CoA thioesters.
A. Synthesis of the Methyl-Branched Fatty Acid:
-
Chain Elongation: Start with a suitable long-chain ω-bromo fatty acid methyl ester.
-
Grignard Reaction: Prepare a Grignard reagent from an appropriate branched alkyl bromide (e.g., 1-bromo-2-methylpropane (B43306) for a terminal iso-branch).
-
Cuprate (B13416276) Coupling: Convert the Grignard reagent to a Gilman cuprate and react it with the ω-bromo fatty acid methyl ester to form the methyl-branched fatty acid methyl ester.
-
Saponification: Hydrolyze the methyl ester to the free fatty acid using aqueous NaOH.
B. Introduction of the β-Hydroxy Group:
-
α-Bromination: Convert the fatty acid to its acyl chloride and then perform α-bromination using N-bromosuccinimide.
-
Hydrolysis: Hydrolyze the α-bromo acyl chloride to the α-bromo fatty acid.
-
Nucleophilic Substitution: Displace the bromine with a hydroxyl group using aqueous base to yield the racemic 3-hydroxy fatty acid. Chiral separation can be achieved via enzymatic resolution or chiral chromatography.
C. Conversion to the CoA Thioester:
-
Mixed Anhydride (B1165640) Formation: Activate the 3-hydroxy fatty acid by forming a mixed anhydride with ethyl chloroformate.
-
Thioesterification: React the mixed anhydride with Coenzyme A trilithium salt in an aqueous/organic solvent mixture at a controlled pH to yield the final 3-hydroxyacyl-CoA product.
-
Purification: Purify the product by reverse-phase HPLC.
Protocol 2: Enzymatic Assay for Mtb β-Hydroxyacyl-ACP Dehydratase (HadBC)
This protocol describes a spectrophotometric assay to measure the activity of a purified Mtb HadBC dehydratase using a synthetic long-chain 3-hydroxyacyl-CoA substrate.
Materials:
-
Purified recombinant Mtb HadBC enzyme
-
Synthetic this compound
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
Microplate reader capable of reading absorbance at 263 nm
Procedure:
-
Reaction Setup: In a UV-transparent 96-well plate, prepare reaction mixtures containing the assay buffer and varying concentrations of the synthetic substrate.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified HadBC enzyme to each well. The final reaction volume should be 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the increase in absorbance at 263 nm over time. This wavelength corresponds to the formation of the 2,3-enoyl-CoA product.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.
-
Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Visualizations
References
- 1. Structural basis for the broad substrate specificity of two acyl-CoA dehydrogenases FadE5 from mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HadBD dehydratase from Mycobacterium tuberculosis fatty acid synthase type II: A singular structure for a unique function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acyl-CoAs are critical intermediates in energy metabolism and the synthesis of complex lipids.[1][2][3] They are synthesized by acyl-CoA synthetases and are subsequently metabolized through pathways such as mitochondrial and peroxisomal beta-oxidation or utilized for the synthesis of triglycerides and phospholipids.[1][2] Dysregulation of fatty acyl-CoA metabolism is associated with various metabolic diseases.[2]
Biochemical and Physical Properties (Predicted)
Due to the lack of specific experimental data for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA, the following properties are predicted based on its structure as a very long-chain fatty acyl-CoA.
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C50H94N7O18P3S | Calculated based on the structure. |
| Molecular Weight | ~1198 g/mol | Calculated based on the molecular formula. |
| Solubility | Poorly soluble in water. Soluble in organic solvents and aqueous solutions containing detergents (e.g., Triton X-100). | Very long-chain acyl-CoAs are amphipathic and tend to form micelles in aqueous solutions. |
| Stability | Unstable in solution. Prone to hydrolysis. | Samples should be prepared fresh or stored at -80°C for short periods.[2] |
Experimental Protocols
Protocol 1: Enzymatic Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted from methods used for other long-chain acyl-CoA dehydrogenases and utilizes an electron transfer flavoprotein (ETF) fluorescence reduction assay.[4] This assay measures the decrease in ETF fluorescence as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex.
Materials:
-
This compound (substrate)
-
Recombinant or purified acyl-CoA dehydrogenase (e.g., a candidate very long-chain acyl-CoA dehydrogenase)
-
Recombinant porcine electron transfer flavoprotein (ETF)[4]
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.4, containing 0.1 mM EDTA.
-
Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or commercial oxygen scavenging systems).
-
96-well microplate compatible fluorometer (Excitation: 436 nm, Emission: ~495 nm).
Procedure:
-
Preparation of Substrate Stock Solution: Dissolve this compound in an appropriate buffer containing a low concentration of Triton X-100 (e.g., 0.5%) to the desired stock concentration.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing assay buffer, ETF (final concentration typically 1-5 µM), and the acyl-CoA dehydrogenase.
-
Deoxygenation: If the assay is sensitive to oxygen, deoxygenate the reaction mixture using an enzymatic or physical deoxygenation method.[4]
-
Initiation of Reaction: Add the this compound substrate to the reaction mixture to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time using a microplate fluorometer.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
Quantitative Data Summary:
| Parameter | Recommended Concentration Range | Notes |
| This compound | 1 - 100 µM | Optimal concentration should be determined experimentally (Km). |
| Acyl-CoA Dehydrogenase | 10 - 200 nM | Enzyme concentration should be optimized to ensure a linear reaction rate. |
| ETF | 1 - 5 µM | |
| Temperature | 25 - 37 °C | Optimal temperature should be determined for the specific enzyme. |
| pH | 7.0 - 8.0 | Optimal pH should be determined for the specific enzyme. |
Protocol 2: Fluorimetric Assay for Quantification of this compound
This protocol is a general method for the quantification of total fatty acyl-CoAs and can be adapted for this compound.[2][3] The assay involves a series of enzymatic reactions that lead to the production of a fluorescent product.
Materials:
-
Sample containing this compound (e.g., cell or tissue lysates).
-
Fluorimetric Fatty Acyl-CoA Assay Kit (commercially available kits provide the necessary enzymes and reagents).
-
Lysis Buffer: Buffer containing 0.5% - 5.0% Triton X-100 at pH 7.4 is recommended for efficient extraction.[2][3]
-
96-well microplate compatible fluorometer (Excitation: ~530 nm, Emission: ~585 nm).[2][3]
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA provided in the assay kit.
-
Assay Reaction:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a working reagent containing the enzyme mix, dye reagent, and assay buffer as per the kit instructions.[3]
-
Add the working reagent to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-40 minutes).[2][3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer at the recommended wavelengths.[2][3]
-
Data Analysis: Determine the concentration of this compound in the samples by comparing their fluorescence values to the standard curve.
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| Linear Detection Range | 0.3 - 100 µM | This is a typical range for commercial kits and may need to be validated for this compound.[2][3] |
| Sample Volume | 10 µL | [2][3] |
| Incubation Time | 40 min | [2][3] |
Signaling Pathways and Workflows
Mitochondrial Beta-Oxidation of a Branched-Chain Fatty Acyl-CoA
The following diagram illustrates the general pathway for the beta-oxidation of a branched-chain fatty acyl-CoA, a likely metabolic fate for this compound.
Caption: Mitochondrial beta-oxidation pathway for a fatty acyl-CoA.
Experimental Workflow for Acyl-CoA Dehydrogenase Assay
This diagram outlines the key steps in the enzymatic assay for acyl-CoA dehydrogenase activity.
Caption: Workflow for the ETF-based acyl-CoA dehydrogenase assay.
Conclusion
The provided protocols and background information offer a starting point for the characterization of this compound. Given the novelty of this specific substrate, researchers should anticipate the need for significant optimization of the described methods. Key parameters to validate include optimal enzyme and substrate concentrations, buffer conditions (pH, ionic strength), and the suitability of the detection method for this very long-chain, branched fatty acyl-CoA. Careful consideration of its physical properties, such as its critical micelle concentration, will be essential for obtaining reliable and reproducible data.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate in the mitochondrial beta-oxidation pathway. The enzymes responsible for its metabolism, primarily L-3-hydroxyacyl-CoA dehydrogenase (HADH) and very-long-chain acyl-CoA dehydrogenase (VLCAD), are critical for energy homeostasis. Dysregulation of these enzymes has been implicated in various metabolic disorders, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols and guidelines for the development and characterization of inhibitors targeting these enzymes.
Key Enzymatic Targets
The primary enzymes involved in the metabolism of this compound and similar very-long-chain fatty acyl-CoAs are:
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Catalyzes the first step of beta-oxidation for long-chain fatty acids.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the third step of beta-oxidation, converting 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1]
Signaling Pathway: Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acids
The breakdown of this compound occurs within the mitochondrial matrix via the beta-oxidation spiral. This pathway is a critical source of cellular energy in the form of acetyl-CoA, NADH, and FADH2.
Caption: Mitochondrial beta-oxidation of this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm.[1]
Materials:
-
Purified recombinant human HADH enzyme
-
This compound (or a suitable very-long-chain 3-hydroxyacyl-CoA substrate)
-
NAD+
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Test inhibitors dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in the assay buffer. Due to the hydrophobic nature of VLCFAs, sonication or the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) may be necessary to ensure solubility.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
170 µL of Assay Buffer
-
10 µL of NAD+ solution (final concentration, e.g., 500 µM)
-
10 µL of test inhibitor or DMSO (for control)
-
10 µL of HADH enzyme solution (final concentration determined empirically for linear reaction kinetics)
-
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Inhibitor Screening Workflow for VLCAD
This workflow outlines a systematic approach for identifying and characterizing inhibitors of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).
Caption: A typical workflow for the screening and development of VLCAD inhibitors.
Protocol 3: Cell-Based Assay for Fatty Acid Oxidation Inhibition
This protocol measures the inhibition of fatty acid beta-oxidation in whole cells using radiolabeled substrates.
Materials:
-
Cell line expressing the target enzymes (e.g., HepG2 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[9,10-³H(N)]-Palmitic acid or a custom synthesized radiolabeled very-long-chain fatty acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Test inhibitors
-
Scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a solution of the radiolabeled fatty acid complexed to BSA in serum-free medium.
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (control) in serum-free medium for 1-2 hours.
-
-
Measurement of Fatty Acid Oxidation:
-
Remove the inhibitor-containing medium and add the radiolabeled substrate medium to each well.
-
Incubate for 2-4 hours at 37°C. During this time, the beta-oxidation of the ³H-labeled fatty acid will release ³H₂O into the medium.
-
Collect the supernatant and separate the ³H₂O from the un-oxidized [³H]-fatty acid using a method such as precipitation of the fatty acid with perchloric acid followed by centrifugation and collection of the aqueous phase.
-
-
Data Analysis:
-
Measure the radioactivity of the aqueous phase (containing ³H₂O) using a scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the amount of ³H₂O produced.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Data Presentation
Quantitative data for newly identified inhibitors should be presented in a clear and structured format to allow for easy comparison.
Table 1: Inhibitory Activity of Compound X against VLCFA Beta-Oxidation Enzymes
| Enzyme Target | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| VLCAD | Spectrophotometric | C16-CoA | 5.2 ± 0.8 | 2.1 ± 0.3 | Competitive |
| Cell-based (³H) | Palmitic Acid | 12.5 ± 2.1 | - | - | |
| HADH | Spectrophotometric | C16-OH-CoA | > 100 | - | Not determined |
| MCAD | Spectrophotometric | C8-CoA | > 100 | - | Not determined |
| SCAD | Spectrophotometric | C4-CoA | > 100 | - | Not determined |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship for Inhibitor Characterization
The following diagram illustrates the logical progression from identifying a hit compound to confirming its mechanism of action.
Caption: Logical flow for the characterization of a novel enzyme inhibitor.
Conclusion
The development of potent and selective inhibitors for enzymes involved in the metabolism of this compound holds significant therapeutic potential. The protocols and workflows outlined in these application notes provide a comprehensive framework for the identification, characterization, and optimization of such inhibitors. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, accelerating the drug discovery process in this critical area of metabolic research.
References
Application Notes and Protocols for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a long-chain hydroxy fatty acyl-CoA. Molecules of this class are crucial intermediates in fatty acid metabolism and are involved in various cellular processes.[1][2][3] This document provides detailed guidelines for the proper handling, storage, and use of this compound in a research setting. Given the limited specific data on this particular molecule, the following recommendations are based on the general properties of long-chain acyl-CoA esters.
Physicochemical and Stability Data
Due to the lack of specific experimental data for this compound, the following table summarizes typical properties and stability information for long-chain acyl-CoA molecules. These values should be considered as general guidelines.
| Parameter | Value/Recommendation | Source/Justification |
| Molecular Weight | ~1100 g/mol (Estimated) | Based on the structure of Coenzyme A and a C27 fatty acid. |
| Appearance | White to off-white solid | General appearance of similar lipid molecules. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol (B145695), and DMSO. | Long-chain acyl-CoAs are amphipathic but have low water solubility due to the long acyl chain.[4] |
| Storage Temperature | -20°C to -80°C | To prevent degradation, long-term storage should be at low temperatures. |
| Stability in Solution | Prone to hydrolysis. Prepare solutions fresh. If short-term storage is necessary, store at -80°C. | The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. |
| Hygroscopicity | Hygroscopic. Store in a desiccated environment. | Coenzyme A and its derivatives are known to be hygroscopic. |
Handling and Storage Protocols
Receiving and Initial Storage
-
Upon receipt, immediately store the compound at -20°C or -80°C in a tightly sealed container.
-
To minimize exposure to moisture, it is advisable to store the vial inside a desiccator within the freezer.
Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Under a fume hood, carefully open the vial.
-
Add the desired volume of anhydrous DMSO or ethanol to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
-
Store the aliquoted stock solutions at -80°C for long-term storage.
-
For short-term use (up to one week), storage at -20°C may be acceptable, but -80°C is highly recommended to maintain integrity.
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the molecule.
Experimental Protocols
The following are generalized protocols where this compound might be used. Researchers should adapt these protocols based on their specific experimental needs.
In Vitro Enzyme Assay
This protocol describes a general workflow for studying the interaction of this compound with a target enzyme, for instance, a long-chain acyl-CoA dehydrogenase or transferase.
Workflow Diagram:
Caption: Workflow for a typical in vitro enzyme assay.
Protocol:
-
Prepare Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare Reagents: Prepare all other necessary reagents, such as co-factors (e.g., NAD+) and a stopping solution.
-
Prepare Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer.
-
Prepare Substrate Solution: Dilute the this compound stock solution to the desired working concentrations in the assay buffer.
-
Assay Setup: In a microplate or microcentrifuge tubes, add the assay buffer, enzyme solution, and any potential inhibitors.
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid or base).
-
Detection: Quantify the product formation using an appropriate method, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.
Biological Context: Role in Fatty Acid Beta-Oxidation
This compound is an intermediate in the beta-oxidation of very-long-chain fatty acids. This metabolic pathway is crucial for energy production from lipids.
Signaling Pathway Diagram:
Caption: Simplified pathway of fatty acid beta-oxidation.
This pathway illustrates the conversion of a long-chain fatty acid into acetyl-CoA, which then enters the TCA cycle for energy production. This compound serves as a key intermediate in this process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low/No Activity in Enzyme Assay | Degraded substrate | Prepare fresh substrate solution. Ensure proper storage at -80°C. |
| Inactive enzyme | Use a fresh aliquot of the enzyme. Check enzyme storage conditions. | |
| Incorrect assay conditions | Optimize pH, temperature, and co-factor concentrations. | |
| Inconsistent Results | Pipetting errors | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Repeated freeze-thaw cycles | Use single-use aliquots of the substrate and enzyme. | |
| Incomplete solubilization | Ensure the compound is fully dissolved in the stock solution. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the solid powder and concentrated stock solutions in a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information. In the absence of a specific SDS, treat the compound with the same precautions as other potentially hazardous biochemicals.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- 1. (S)-3-hydroxyhexanoyl-CoA | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Showing Compound (S)-3-hydroxyhexanoyl-CoA (FDB030163) - FooDB [foodb.ca]
Application Notes and Protocols for Studying the Function of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a long-chain, branched acyl-coenzyme A thioester. Its structure, featuring a hydroxyl group at the beta-carbon (C3) and a methyl branch near the omega end, strongly suggests it is an intermediate in the peroxisomal beta-oxidation pathway of 25-methylhexacosanoic acid. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids are primarily metabolized within peroxisomes, as mitochondria are not equipped to handle these bulky substrates.[1][2][3] Defects in the metabolism of these fatty acids are linked to a variety of severe inherited disorders, often characterized by neurological symptoms, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[4][5][6]
The study of specific intermediates like this compound is critical for understanding the precise enzymatic steps and potential regulatory roles within the fatty acid oxidation cascade. Acyl-CoAs are not only metabolic intermediates but can also function as signaling molecules, regulating transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs) and influencing other cellular processes.[7][8]
These application notes provide a comprehensive experimental framework to elucidate the function of this compound. The protocols detailed below cover its enzymatic processing in vitro, its metabolic fate in cultured cells, and its potential impact on cellular signaling pathways. This multi-pronged approach is designed to provide a thorough characterization of its biochemical and physiological roles.
Hypothesized Metabolic Pathway
The logical placement for this compound is as an intermediate in the peroxisomal beta-oxidation of its parent fatty acid. The pathway likely involves its formation via hydration of an enoyl-CoA precursor and its subsequent dehydrogenation.
Caption: Hypothesized peroxisomal beta-oxidation pathway for 25-methylhexacosanoic acid.
Data Presentation
Table 1: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Analogous Substrates
This table provides reference kinetic data for key enzymes in the peroxisomal beta-oxidation pathway when acting on substrates similar to those in the hypothesized pathway for this compound. This data is crucial for designing enzymatic assays and for comparative analysis of experimental results.
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Organism/Source |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | 10 - 25 | 50 - 150 | Rat Liver |
| Acyl-CoA Oxidase 1 (ACOX1) | Lignoceroyl-CoA (C24:0) | 5 - 15 | 20 - 60 | Rat Liver |
| D-Bifunctional Protein (HSD17B4) - Hydratase activity | trans-2-Hexadecenoyl-CoA | 20 - 50 | 1000 - 2500 | Human (recombinant) |
| D-Bifunctional Protein (HSD17B4) - Dehydrogenase activity | (S)-3-Hydroxyhexadecanoyl-CoA | 15 - 40 | 300 - 700 | Human (recombinant) |
| Peroxisomal Thiolase | 3-Ketohexadecanoyl-CoA | 5 - 10 | 800 - 1600 | Rat Liver |
Note: These values are approximate and can vary based on assay conditions, purity of the enzyme, and source. They serve as a baseline for experimental design.
Experimental Protocols
A logical workflow is essential for systematically investigating the function of a novel metabolite. The proposed experimental plan begins with fundamental in vitro characterization and progresses to more complex cell-based systems.
Caption: Overall experimental workflow for functional characterization.
Protocol 1: In Vitro 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
Objective: To determine if this compound is a substrate for a peroxisomal 3-hydroxyacyl-CoA dehydrogenase (like the dehydrogenase domain of D-bifunctional protein, HSD17B4) and to determine the kinetic parameters of the reaction.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human D-bifunctional protein (HSD17B4) or purified peroxisomal fractions
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Tris-HCl buffer (pH 8.5-9.5)
-
Bovine Serum Albumin (BSA)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable buffer. Due to its amphipathic nature, a small amount of a non-ionic detergent like Triton X-100 may be required for solubilization. Prepare serial dilutions to achieve a final concentration range of 1-200 µM in the assay.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD⁺ (1-2 mM)
-
BSA (0.1 mg/mL, to bind free fatty acids and stabilize the enzyme)
-
Varying concentrations of the substrate.
-
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HSD17B4 or peroxisomal protein extract to each well. The amount of enzyme should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer, pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Protocol 2: Cell-Based Metabolism Assay Using Radiolabeled Precursor
Objective: To track the metabolic fate of the parent fatty acid and confirm the formation and subsequent processing of this compound in a cellular context.
Principle: Human skin fibroblasts are incubated with a radiolabeled precursor, [1-¹⁴C]-25-methylhexacosanoic acid. The breakdown of this fatty acid via beta-oxidation releases radiolabeled acetyl-CoA (or propionyl-CoA), which can be measured.[4] This assay can be performed in wild-type cells versus cells from patients with known peroxisomal disorders (e.g., Zellweger syndrome) to confirm the pathway's dependence on functional peroxisomes.
Materials:
-
Human skin fibroblast cell lines (wild-type and peroxisome-deficient lines)
-
[1-¹⁴C]-25-methylhexacosanoic acid (custom synthesis)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
-
HPLC system with a radiodetector
Procedure:
-
Cell Culture: Culture fibroblasts in T25 flasks until they reach 80-90% confluency.
-
Radiolabeling:
-
Prepare the labeling medium by complexing [1-¹⁴C]-25-methylhexacosanoic acid with fatty-acid-free BSA in serum-free medium.
-
Wash the cell monolayers twice with warm PBS.
-
Add the labeling medium to the cells and incubate for 2-24 hours at 37°C in a CO₂ incubator.
-
-
Measurement of Water-Soluble Metabolites (Oxidation Products):
-
After incubation, collect the culture medium.
-
Precipitate proteins and lipids from the medium using perchloric acid.
-
Neutralize the supernatant and measure the radioactivity in an aliquot using a scintillation counter. This represents the amount of radiolabeled water-soluble products (e.g., acetyl-CoA, propionyl-CoA) released from the cells, indicating active beta-oxidation.
-
-
Identification of Intermediates (Optional):
-
Wash the cell monolayer with PBS and scrape the cells into a lysis buffer.
-
Extract acyl-CoAs from the cell lysate using established methods (e.g., solid-phase extraction or methanol/ammonium acetate (B1210297) extraction).[11]
-
Analyze the extracted acyl-CoAs using reverse-phase HPLC coupled with a radiodetector to identify radiolabeled intermediates, including the title molecule.
-
-
Data Analysis: Compare the amount of radioactivity in the water-soluble fraction between wild-type and peroxisome-deficient cell lines. A significant reduction in the deficient cells would confirm that the metabolism of this fatty acid occurs in peroxisomes.
Protocol 3: PPARα Transactivation Reporter Assay
Objective: To determine if this compound or its parent fatty acid can activate the nuclear receptor PPARα, a key regulator of lipid metabolism.
Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is controlled by a promoter containing PPAR response elements (PPREs). Cells are co-transfected with plasmids expressing PPARα and the PPRE-reporter construct. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by a luminescence assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a luciferase gene downstream of a PPRE-containing promoter (e.g., pPPRE-tk-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound and 25-methylhexacosanoic acid
-
Known PPARα agonist (e.g., GW7647) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates the day before transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds this compound or its parent acid at various concentrations), the positive control (GW7647), or vehicle control (DMSO). Incubate for another 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase kit.
-
Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of reporter activity by dividing the normalized activity of treated cells by that of vehicle-treated cells.
-
Compare the activation potential of the test compounds to the positive control.
-
Protocol 4: Global Lipidomics Analysis by LC-MS/MS
Objective: To investigate how the accumulation of this compound (e.g., by inhibiting its subsequent metabolic step) or supplementation with its parent fatty acid affects the overall cellular lipid profile.
Principle: Cells are treated with the parent fatty acid or a potential inhibitor of the downstream enzyme (HSD17B4). Lipids are then extracted and analyzed using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This untargeted or targeted approach can identify and quantify changes in hundreds of lipid species, revealing broader metabolic consequences.[12][13]
Materials:
-
Cell line of interest (e.g., human fibroblasts, HepG2 cells)
-
25-methylhexacosanoic acid
-
Potential inhibitor of HSD17B4 (if available)
-
Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)
-
Internal standards for various lipid classes
-
LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole mass spectrometer)
Procedure:
-
Cell Treatment: Culture cells and treat them with 25-methylhexacosanoic acid or a vehicle control for 24-48 hours.
-
Lipid Extraction:
-
After treatment, wash cells with ice-cold PBS and quench metabolism with cold methanol.
-
Scrape the cells and perform a lipid extraction using a standard method like a Bligh-Dyer or Folch extraction. Add a cocktail of internal standards prior to extraction for quantification.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipid phase under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a reverse-phase chromatography column coupled to the mass spectrometer.
-
Acquire data in both positive and negative ionization modes, collecting both full scan MS1 data and data-dependent MS2 fragmentation data for lipid identification.
-
-
Data Processing and Analysis:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).
-
Identify lipids by matching their accurate mass and fragmentation patterns to lipid databases.
-
Quantify the relative abundance of each lipid species by normalizing to the appropriate internal standard.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify lipid species that are significantly altered by the treatment.
-
Caption: Workflow for lipidomics analysis of cellular response.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. lipotype.com [lipotype.com]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 13. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing this compound?
A1: The synthesis of long-chain acyl-CoAs like this compound is typically achieved through enzymatic methods, which offer high stereoselectivity. The general approach involves the activation of the corresponding fatty acid, (S)-3-Hydroxy-25-methylhexacosanoic acid, to its CoA thioester. This is catalyzed by an acyl-CoA synthetase (ACS) or ligase (ACSL). The reaction requires ATP and Coenzyme A.
Q2: Which type of acyl-CoA synthetase is suitable for such a long-chain hydroxy fatty acid?
A2: Very long-chain acyl-CoA synthetases (ACSVLs) are the enzymes of choice for activating fatty acids with more than 20 carbons.[1] The substrate specificity can vary between different ACSVL isoforms, so it may be necessary to screen several enzymes to find one that efficiently recognizes 3-Hydroxy-25-methylhexacosanoic acid.
Q3: How can I confirm the stereochemistry of the final product?
A3: Chiral separation techniques are essential to confirm the (S)-enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating (R)- and (S)-3-hydroxyacyl-CoA enantiomers.[2][3][4][5]
Q4: What are the primary challenges in synthesizing and purifying very long-chain acyl-CoAs?
A4: The main challenges include the low aqueous solubility of the long-chain fatty acid substrate, potential enzyme inhibition by the substrate or product, and the instability of the acyl-CoA thioester bond, especially at non-optimal pH and temperature.[6] Purification can also be difficult due to the amphipathic nature of the molecule.
Q5: How should I store the synthesized this compound?
A5: Long-chain acyl-CoAs are unstable in aqueous solutions and are prone to hydrolysis.[6] For short-term storage, keep the purified product on ice. For long-term storage, it is recommended to store it at -80°C in an appropriate buffer, possibly with cryoprotectants. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Acyl-CoA Synthetase (ACSVL) | Verify the activity of your ACSVL enzyme with a known substrate (e.g., palmitic acid). Ensure proper storage and handling of the enzyme to prevent denaturation. |
| Sub-optimal Reaction Conditions | Optimize the pH, temperature, and buffer components for the ACSVL. Most ACSL enzymes function optimally at a neutral to slightly alkaline pH (7.2-8.0). |
| Insufficient ATP or CoA | Ensure that ATP and Coenzyme A are present in sufficient molar excess. The activation reaction consumes ATP, which is converted to AMP and pyrophosphate.[7][8][9] |
| Poor Substrate Solubility | Very long-chain fatty acids have poor aqueous solubility. Consider using a small amount of a biocompatible organic co-solvent or a detergent like Triton X-100 to improve substrate availability. |
| Enzyme Inhibition | High concentrations of the fatty acid substrate or the acyl-CoA product can inhibit the enzyme.[10] Try using a fed-batch approach for the substrate and consider methods for in-situ product removal. |
Issue 2: Product Degradation
The thioester bond in acyl-CoAs is susceptible to hydrolysis. If you suspect your product is degrading, here are some troubleshooting steps.
| Potential Cause | Recommended Action |
| Non-optimal pH | Maintain the pH of your reaction and purification buffers within a neutral range (pH 6.5-7.5). Avoid strongly acidic or alkaline conditions. |
| High Temperature | Perform the synthesis and purification steps at low temperatures (4°C or on ice) whenever possible to minimize thermal degradation.[6] |
| Contaminating Thioesterases | If using a crude enzyme preparation, it may contain thioesterases that hydrolyze the product. Use a purified ACSVL to avoid this issue. |
Issue 3: Difficulty in Product Purification
The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.
| Potential Cause | Recommended Action |
| Poor Separation from Unreacted Substrates | Use a combination of chromatographic techniques. Ion-exchange chromatography can separate the negatively charged acyl-CoA from the uncharged fatty acid. Reverse-phase HPLC can then be used for further purification based on hydrophobicity. |
| Product Adsorption to Surfaces | Use low-adsorption labware (e.g., siliconized tubes) to minimize loss of the product during handling and purification. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific enzyme and substrate.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 mM ATP
-
5 mM MgCl₂
-
1 mM Coenzyme A
-
0.5 mM (S)-3-Hydroxy-25-methylhexacosanoic acid (solubilized with a minimal amount of Triton X-100)
-
1-5 µg of purified very long-chain acyl-CoA synthetase (ACSVL)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating to 95°C for 2 minutes followed by centrifugation to precipitate the enzyme.
-
-
Analysis:
-
Analyze the reaction mixture for product formation using LC-MS/MS.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
-
Column Equilibration:
-
Equilibrate a C18 SPE cartridge with 100% methanol, followed by 50% methanol, and finally with the purification buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with the purification buffer to remove unreacted ATP, CoA, and other hydrophilic components.
-
-
Elution:
-
Elute the this compound with an increasing gradient of methanol in the purification buffer.
-
-
Analysis:
-
Analyze the fractions by LC-MS to identify those containing the pure product.
-
Data Presentation
Table 1: Comparison of Acyl-CoA Synthetase Activity with Different Chain Lengths (Hypothetical Data)
| Enzyme Isoform | Substrate | Relative Activity (%) |
| ACSVL1 | Palmitoyl-CoA (C16) | 100 |
| ACSVL1 | Stearoyl-CoA (C18) | 95 |
| ACSVL1 | Lignoceroyl-CoA (C24) | 70 |
| ACSVL1 | 3-Hydroxy-25-methylhexacosanoyl-CoA (C27-OH) | 45 |
| ACSVL2 | Palmitoyl-CoA (C16) | 80 |
| ACSVL2 | Stearoyl-CoA (C18) | 85 |
| ACSVL2 | Lignoceroyl-CoA (C24) | 90 |
| ACSVL2 | 3-Hydroxy-25-methylhexacosanoyl-CoA (C27-OH) | 65 |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic synthesis.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. aocs.org [aocs.org]
- 3. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 9. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: Why is the recovery of my target compound consistently low?
Answer: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors throughout the extraction and purification process. Here are potential causes and solutions:
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Incomplete Cell Lysis/Tissue Homogenization: The very long chain nature of this compound can lead to strong associations with cellular membranes and proteins.
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Solution: Ensure thorough homogenization of your sample. For tissues, cryogenic grinding can be effective. Consider using stronger detergents or surfactants in your lysis buffer, but be mindful of their potential interference with downstream applications.
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Adsorption to Surfaces: Long hydrophobic acyl chains can cause the molecule to stick to plasticware and glassware.
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Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing glassware with a siliconizing agent can also minimize adsorption.
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Inefficient Extraction: The choice of extraction solvent is critical.
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Solution: A common method involves a two-step extraction, first with an organic solvent mixture like acetonitrile (B52724)/2-propanol, followed by a potassium phosphate (B84403) buffer.[1] Optimizing the ratios of these solvents for your specific compound may be necessary.
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Degradation: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at non-optimal pH and temperature.
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Solution: Maintain a slightly acidic pH (around 4.9) during extraction and purification.[2] Keep samples on ice or at 4°C whenever possible to minimize enzymatic and chemical degradation. The addition of protease and phosphatase inhibitors to the initial homogenization buffer is also recommended.
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Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations.[3]
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Solution: If precipitation is suspected, try re-dissolving the sample in a small amount of organic solvent before proceeding with the next step. Working with more dilute solutions may also be beneficial.
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Question: My purified sample shows multiple peaks on HPLC analysis. What are the likely contaminants?
Answer: The presence of multiple peaks indicates impurities in your sample. The nature of these contaminants can vary:
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Related Acyl-CoAs: The sample may contain other long-chain acyl-CoAs from the biological matrix.
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Solution: Optimize your HPLC gradient to achieve better separation of acyl-CoAs with different chain lengths and saturation levels.[2] Using a high-resolution column is also crucial.
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Free Coenzyme A (CoA-SH) and Oxidized CoA (CoA-S-S-CoA): These are common byproducts of degradation.
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Solution: Ensure proper sample handling to prevent degradation as mentioned above. A well-optimized solid-phase extraction (SPE) step can help in separating the acylated form from the free form.
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Isomers: The presence of stereoisomers or positional isomers of the hydroxyl group can lead to multiple peaks.
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Solution: High-resolution analytical techniques like tandem mass spectrometry (MS/MS) can help in identifying and differentiating between isomers.[4]
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Non-specific Binding during SPE: Contaminants from the crude extract might co-elute with your target compound.
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Solution: Optimize the wash and elution steps of your SPE protocol. Using a different type of SPE cartridge (e.g., ion-exchange followed by reverse-phase) can provide orthogonal separation and improve purity.
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Question: How can I confirm the identity and purity of my purified this compound?
Answer: Confirmation of identity and purity requires a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection at 260 nm is a standard method for quantifying acyl-CoAs.[2] Co-injection with a synthesized standard (if available) can confirm the retention time.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for confirming the molecular weight and structure of your compound.[1][4] Fragmentation analysis in MS/MS can provide information about the acyl chain and the CoA moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring a larger amount of sample, NMR can provide detailed structural information to definitively confirm the identity of the purified molecule.
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for purifying this compound?
A1: A multi-step chromatography approach is often most effective. This typically involves:
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Solid-Phase Extraction (SPE): An initial clean-up and concentration step. A C18 or a specialized pyridyl-functionalized silica (B1680970) gel column can be used to bind the acyl-CoA.[1]
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary purification step, separating the target molecule based on the hydrophobicity of the long acyl chain. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., potassium phosphate at pH 4.9) and an organic solvent like acetonitrile.[2]
Q2: At what wavelength should I monitor the purification of my acyl-CoA?
A2: The adenine (B156593) ring of the Coenzyme A molecule has a strong absorbance at 260 nm . This wavelength is typically used for detection and quantification during HPLC analysis.[2]
Q3: How should I store my purified this compound to prevent degradation?
A3: Long-chain acyl-CoAs are sensitive to degradation. For short-term storage (days), keep the sample in a slightly acidic buffer (pH 4-5) at -20°C. For long-term storage (weeks to months), it is recommended to store the sample as a lyophilized powder or in an organic solvent at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use gas chromatography (GC) to analyze my purified sample?
A4: Direct analysis of intact acyl-CoAs by GC is not feasible due to their high molecular weight and low volatility. However, the 3-hydroxy fatty acid can be cleaved from the CoA moiety and derivatized to a more volatile form for GC-MS analysis.[5][6] This is a common method for analyzing the fatty acid component but does not provide information about the intact acyl-CoA.
Quantitative Data Summary
The following tables provide typical performance metrics for the purification of long-chain acyl-CoAs, which can be used as a benchmark for the purification of this compound.
Table 1: Typical Recovery Rates for Long-Chain Acyl-CoA Purification Steps
| Purification Step | Typical Recovery Rate | Reference |
| Tissue Extraction | 60-140% (tissue dependent) | [1] |
| Solid-Phase Extraction (SPE) | 83-90% | [1] |
| HPLC Purification | >90% | [2] |
Note: Recovery rates can vary significantly depending on the specific tissue or cell type, the concentration of the target molecule, and the optimization of the protocol.
Table 2: Purity Assessment of Purified Long-Chain Acyl-CoAs
| Analytical Method | Typical Purity Achieved |
| HPLC-UV (260 nm) | >95% |
| LC-MS | >98% |
Detailed Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue
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Homogenization:
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Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer on ice.
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Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
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Homogenize thoroughly.
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Add 1 mL of 2-propanol and homogenize again.[2]
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Transfer the homogenate to a centrifuge tube.
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Extraction:
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Add 2 mL of acetonitrile to the homogenate.
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Vortex vigorously for 2 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Carefully collect the supernatant.
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
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Load the supernatant from the extraction step onto the conditioned SPE cartridge.
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Wash the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants.
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Wash the cartridge with 3 mL of a 20% methanol solution in water.
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Elute the acyl-CoAs with 2 mL of 2-propanol.[2]
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Dry the eluate under a stream of nitrogen gas.
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Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.
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Protocol 2: HPLC Purification of this compound
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]
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Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 260 nm.
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Gradient:
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0-5 min: 10% B
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5-35 min: Linear gradient from 10% to 90% B
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35-40 min: 90% B
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40-45 min: Linear gradient from 90% to 10% B
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45-55 min: 10% B (re-equilibration)
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Injection Volume: 20-100 µL.
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Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.
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Post-Purification: Pool the relevant fractions, evaporate the acetonitrile, and lyophilize the aqueous solution to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) by mass spectrometry.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
| Question | Answer |
| Why am I seeing low recovery of my analyte? | Low recovery of this compound is often due to its hydrophobic nature and potential for degradation. Consider the following: 1. Inefficient Extraction: Due to its very long chain, this molecule may not be efficiently extracted with common protocols. Ensure your homogenization is thorough. A robust extraction solvent mixture like chloroform:methanol or isopropanol (B130326) with a buffered aqueous phase is recommended.[1] 2. Adsorption to Surfaces: VLCFA-CoAs can adsorb to plasticware. Use polypropylene (B1209903) tubes and consider using silanized glassware to minimize loss. 3. Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. Work quickly, on ice, and use acidic conditions during extraction where possible. |
| My sample extract is very viscous and difficult to work with. What can I do? | High viscosity is likely due to co-extraction of large amounts of lipids and other macromolecules. 1. Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after initial extraction. A C18 or a mixed-mode sorbent can help remove interfering substances while retaining your analyte of interest. 2. Liquid-Liquid Extraction: A multi-step liquid-liquid extraction can also help partition your analyte away from interfering compounds. |
| Should I be concerned about the solubility of this compound? | Yes, very-long-chain lipids can have poor solubility in common reversed-phase chromatography mobile phases. For initial extraction and reconstitution, a solvent system with sufficient non-polar character is crucial. Chloroform has been shown to be effective for dissolving very-long-chain fatty acids, sometimes with gentle heating. For the final reconstitution before injection, a solvent that is compatible with your initial mobile phase is necessary to ensure good peak shape. This might be a mixture of isopropanol, acetonitrile, and your mobile phase A. |
Liquid Chromatography
| Question | Answer |
| I am observing poor peak shape (tailing or fronting) for my analyte. | Peak tailing is a common issue for acyl-CoAs. 1. Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape of acyl-CoAs on C18 columns.[2] 2. Ion-Pairing Reagents: The use of an ion-pairing agent like tributylamine (B1682462) in the mobile phase can improve retention and peak shape for polar analytes on reversed-phase columns. 3. Column Choice: A C8 column may provide better peak shapes for very hydrophobic molecules compared to a C18 column. 4. Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase to prevent peak distortion. |
| My analyte is not being retained on the reversed-phase column. | While unlikely for a very-long-chain acyl-CoA, if you experience poor retention: 1. Check Mobile Phase Composition: Ensure the initial percentage of the organic solvent in your gradient is low enough to allow for retention. 2. Column Integrity: The column may be degraded. Try a new column. 3. Consider HILIC: Although less common for lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar analytes. |
| How can I improve the separation of my analyte from other lipids? | 1. Gradient Optimization: A long, shallow gradient can improve the resolution of closely eluting species. 2. Column Chemistry: Experiment with different column chemistries (e.g., C8, C18, phenyl-hexyl) to alter selectivity. 3. High-Resolution Mass Spectrometry: If chromatographic separation is challenging, a high-resolution mass spectrometer can distinguish between isobaric interferences. |
Mass Spectrometry
| Question | Answer |
| What are the expected parent and fragment ions for this compound? | Parent Ion: In positive electrospray ionization (ESI+), you will primarily observe the protonated molecule [M+H]⁺. Fragment Ions: The most characteristic fragmentation for all acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, resulting in a neutral loss of 507.3 Da.[2][3] For this compound, you should look for this transition. Additionally, expect fragmentation around the functional groups: a loss of water (18 Da) from the hydroxyl group and cleavages adjacent to the methyl branch. |
| I am experiencing low signal intensity for my analyte. | 1. Ionization Mode: While positive ESI is common for acyl-CoAs, it is worth testing negative ESI mode as the phosphate (B84403) groups can yield good signal. 2. Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates, and temperature, for your specific analyte. 3. Mobile Phase Additives: The addition of a small amount of ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase can enhance ionization efficiency. |
| How can I confirm the identity of my analyte? | 1. High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. 2. Tandem Mass Spectrometry (MS/MS): The characteristic fragmentation pattern, including the neutral loss of 507 Da and fragments related to the acyl chain, provides structural confirmation. 3. Authentic Standard: The most definitive identification is to compare the retention time and MS/MS spectrum to that of a purified standard of this compound. |
Experimental Protocols
1. Sample Preparation from Cell Pellets or Tissues
This protocol is a general guideline and may require optimization for specific sample types.
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Materials:
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Ice-cold Phosphate Buffered Saline (PBS)
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Extraction Solvent: Isopropanol:Acetonitrile (1:1, v/v) containing 0.1% formic acid
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Internal Standard (e.g., C17:0-CoA)
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Homogenizer (e.g., bead beater or sonicator)
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Centrifuge capable of 4°C and >13,000 x g
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Nitrogen evaporator
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Reconstitution Solvent: 90% Mobile Phase A, 10% Mobile Phase B (see LC method)
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Procedure:
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Start with a known quantity of cells or tissue (e.g., 10-50 mg).
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Wash the sample with ice-cold PBS and centrifuge to pellet. Discard the supernatant.
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Add 1 mL of ice-cold extraction solvent and the internal standard to the pellet.
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Homogenize the sample thoroughly on ice.
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Centrifuge at 13,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 100 µL of reconstitution solvent, vortex, and centrifuge to pellet any insoluble material.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
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2. LC-MS/MS Analysis
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Liquid Chromatography:
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Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
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Mobile Phase B: Acetonitrile
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Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan
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Key MRM Transition: Monitor for the transition of the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507.3 Da.
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Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of a relevant standard.
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| Parameter | Typical Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Quantitative Data Summary
Table 1: Example LC Gradient for VLCFA-CoA Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Predicted and Known MS/MS Transitions for Acyl-CoAs
| Compound | Precursor Ion [M+H]⁺ | Product Ion/Neutral Loss |
| This compound | Calculated m/z | Neutral Loss of 507.3 |
| Palmitoyl-CoA (C16:0) | 1004.5 | 497.2 |
| Stearoyl-CoA (C18:0) | 1032.6 | 525.3 |
| Oleoyl-CoA (C18:1) | 1030.5 | 523.2 |
Visualizations
Caption: Experimental workflow for VLCFA-CoA analysis.
Caption: Fatty Acid Beta-Oxidation Pathway.
References
Technical Support Center: Synthesis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Problem 1: Low Enantiomeric Excess (ee) of the (S)-3-Hydroxy Group
Question: We are observing a low enantiomeric excess for the desired (S)-enantiomer after the asymmetric reduction of the β-keto ester intermediate. What are the potential causes and solutions?
Answer: Achieving high enantioselectivity in the synthesis of the (S)-3-hydroxy group is a critical and often challenging step. Low enantiomeric excess can stem from several factors related to the catalyst, reagents, and reaction conditions.
Troubleshooting Table: Low Enantiomeric Excess
| Possible Cause | Recommended Solution |
| Catalyst Inactivity or Degradation | Ensure the asymmetric catalyst (e.g., a Ru-BINAP complex) is fresh and has been stored under appropriate inert conditions. Consider preparing the catalyst in situ or using a pre-activated form. |
| Sub-optimal Reaction Temperature | Asymmetric reductions are often highly sensitive to temperature. Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity. Lowering the temperature may improve the ee. |
| Incorrect Solvent or Solvent Purity | The polarity and coordinating ability of the solvent can significantly impact the transition state of the asymmetric reaction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane). Ensure all solvents are anhydrous and of high purity. |
| Presence of Impurities | Impurities in the β-keto ester substrate or reagents can poison the catalyst. Purify the substrate by column chromatography or recrystallization before the reduction step. |
Experimental Protocol: Asymmetric Reduction of a β-Keto Ester
A common method to introduce the (S)-3-hydroxy group is through the asymmetric hydrogenation of a β-keto ester precursor.
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Catalyst Preparation: In a glovebox, dissolve the chiral catalyst, such as (R)-Ru(OAc)₂-BINAP, in an appropriate anhydrous solvent (e.g., ethanol) to a final concentration of 1-5 mol%.
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Reaction Setup: In a high-pressure reaction vessel, dissolve the β-keto ester precursor in anhydrous ethanol.
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Hydrogenation: Add the catalyst solution to the substrate solution. Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-20 atm).
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Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 25-50 °C) and monitor the conversion by TLC or LC-MS.
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Work-up and Analysis: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be analyzed by chiral HPLC to determine the enantiomeric excess.
Problem 2: Inefficient Elongation to the C27 Backbone
Question: Our attempts to elongate the fatty acid chain to the full 25-methylhexacosanoyl length are resulting in low yields and a mixture of chain lengths. How can we improve this process?
Answer: The synthesis of very-long-chain fatty acids, particularly with specific branching, requires precise control over the iterative elongation cycles. Low yields and a distribution of chain lengths are common issues.
Troubleshooting Table: Inefficient Chain Elongation
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation for Alkylation | In iterative alkylation strategies (e.g., using an α-sulfonyl carbanion), incomplete deprotonation of the starting material leads to unreacted starting material and low yields. Ensure a slight excess of a strong base (e.g., n-BuLi, LDA) is used and that the reaction is performed at a sufficiently low temperature (-78 °C) to prevent side reactions. |
| Poor Reactivity of the Electrophile | The long-chain alkyl halide used for elongation may have low reactivity. Consider converting the alkyl halide to a more reactive electrophile, such as an iodide or a tosylate. |
| Side Reactions | At each step of the elongation cycle (alkylation, reduction, etc.), side reactions can lower the yield. Optimize the conditions for each step individually before attempting the full iterative sequence. |
| Purification Challenges | Separating closely related long-chain fatty acid homologues can be difficult. Employ high-performance liquid chromatography (HPLC) or multiple rounds of column chromatography for purification after each elongation cycle. |
Problem 3: Low Yield during Final CoA Ligation
Question: The final step of ligating the synthesized (S)-3-Hydroxy-25-methylhexacosanoic acid with Coenzyme A is proving to be inefficient. What could be the issue?
Answer: The activation of the carboxylic acid and its subsequent reaction with the thiol of Coenzyme A can be a delicate process, often hampered by side reactions and product instability.
Troubleshooting Table: Inefficient CoA Ligation
| Possible Cause | Recommended Solution |
| Inefficient Activation of the Carboxylic Acid | The method used to activate the carboxylic acid (e.g., conversion to an N-hydroxysuccinimide ester or use of carbodiimides) may not be optimal. Screen different activating agents (e.g., EDC, DCC, PyBOP). |
| Degradation of Coenzyme A | Coenzyme A is susceptible to oxidation and degradation. Use fresh, high-quality Coenzyme A and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Hydrolysis of the Acyl-CoA Product | The resulting thioester bond is susceptible to hydrolysis, especially under non-neutral pH conditions. Maintain a buffered, slightly acidic to neutral pH during the reaction and purification. |
| Difficult Purification | The final product can be difficult to separate from unreacted Coenzyme A and other reagents. Ion-exchange chromatography is often an effective method for purification.[1][2] |
Experimental Protocol: CoA Ligation via Mixed Anhydride (B1165640) Method
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Activation: Dissolve the (S)-3-Hydroxy-25-methylhexacosanoic acid in anhydrous THF. Cool the solution to 0 °C and add N-methylmorpholine. Slowly add isobutyl chloroformate and stir for 30 minutes.
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Ligation: In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.5 M NaHCO₃). Add the mixed anhydride solution from the previous step dropwise to the Coenzyme A solution with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by RP-HPLC.
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Purification: Upon completion, purify the this compound by ion-exchange chromatography or preparative HPLC.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing enantiomerically pure 3-hydroxy fatty acids?
A1: Several effective strategies exist for the enantioselective synthesis of 3-hydroxy fatty acids. One common approach involves the organocatalytic synthesis of terminal epoxides from long-chain aldehydes, followed by ring-opening.[3][4] Another widely used method is the asymmetric reduction of a β-keto ester using a chiral catalyst, such as a ruthenium-BINAP complex. Sharpless asymmetric dihydroxylation has also been employed to establish the required stereocenter.[4]
Q2: How are very-long-chain fatty acids (VLCFAs) like 25-methylhexacosanoic acid typically synthesized?
A2: VLCFAs are generally synthesized through the iterative addition of two-carbon units to a shorter fatty acid precursor.[5] In a laboratory setting, this can be achieved through sequential reactions involving the condensation of an acyl-CoA with malonyl-CoA, followed by reduction, dehydration, and a second reduction.[5] Chemical methods often involve the iterative alkylation of an activated methylene (B1212753) group (e.g., in an α-sulfonyl carbanion) with a long-chain electrophile.
Q3: What analytical techniques are suitable for characterizing the final product, this compound?
A3: A combination of analytical techniques is necessary for full characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. To confirm the stereochemistry of the 3-hydroxy group, the fatty acid can be cleaved from the CoA, derivatized with a chiral agent like Mosher's reagent, and analyzed by GC-MS or NMR.[6][7]
Q4: What are the key challenges in the purification of very-long-chain acyl-CoAs?
A4: The purification of VLCFA-CoAs is challenging due to their amphipathic nature and potential instability. They can be difficult to separate from starting materials, especially unreacted Coenzyme A. Common purification methods include ion-exchange chromatography, which separates molecules based on charge, and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Lyophilization is often used to remove volatile buffers after purification.[1]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of the target molecule.
References
- 1. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
stability issues of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a very long-chain acyl-CoA ester, is primarily influenced by three main factors:
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pH: The thioester bond is susceptible to hydrolysis, with the rate of hydrolysis increasing significantly at alkaline pH. It is more stable in acidic to neutral conditions.
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Temperature: Higher temperatures accelerate the rate of both chemical (hydrolysis) and enzymatic degradation.
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Enzymatic Activity: The presence of acyl-CoA hydrolases or thioesterases in biological samples or impure enzyme preparations can rapidly cleave the thioester bond.
Q2: How should I store my this compound?
A2: Proper storage is critical to maintain the integrity of the molecule.
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Solid Form: Store as a solid powder at -20°C or below in a desiccator to protect from moisture.
-
Stock Solutions: For preparing stock solutions, dissolve in an organic solvent such as DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Organic solutions should be stored in glass vials with Teflon-lined caps.[1]
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Aqueous Solutions: Aqueous solutions are not recommended for long-term storage due to the high rate of hydrolysis.[2][3] If an aqueous solution is necessary, it should be prepared fresh for each experiment.
Q3: What is the recommended solvent for dissolving this compound?
A3: Due to its very long hydrophobic acyl chain, this compound has poor solubility in purely aqueous solutions.
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Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for creating a concentrated stock solution.
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Aqueous Buffers: For use in aqueous experimental systems, the DMSO stock solution should be diluted into the final buffer immediately before use. The final concentration of DMSO should be kept low (typically <1%) to avoid interfering with biological assays. The use of detergents or cyclodextrins may aid in solubility in aqueous buffers.[4][5]
Q4: What is the expected degradation product of this compound in solution?
A4: The primary degradation product resulting from the hydrolysis of the thioester bond is the corresponding free fatty acid, (S)-3-Hydroxy-25-methylhexacosanoic acid, and Coenzyme A. In the presence of appropriate enzymes and cofactors, it will be metabolized through the β-oxidation pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no activity in enzymatic assays | 1. Degradation of the acyl-CoA: The thioester bond may have been hydrolyzed due to improper storage, handling, or buffer conditions. 2. Poor solubility: The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower effective concentration. 3. Inhibitory effects of solvent: High concentrations of the organic solvent (e.g., DMSO) used for the stock solution may be inhibiting the enzyme. | 1. Verify integrity: Use a fresh aliquot of the stock solution. Prepare aqueous solutions immediately before use. Ensure the assay buffer pH is neutral or slightly acidic (pH 6.0-7.5). 2. Improve solubility: Briefly sonicate the final solution. Consider including a low concentration of a non-ionic detergent (e.g., Triton X-100) or α-cyclodextrin in the assay buffer.[4][5] 3. Minimize solvent concentration: Ensure the final concentration of the organic solvent in the assay is minimal (ideally ≤0.5%). Run a solvent-only control to check for inhibitory effects. |
| Precipitate forms when diluting into aqueous buffer | 1. Low aqueous solubility: The very long acyl chain makes the molecule highly hydrophobic. | 1. Use a carrier protein: Pre-complex the acyl-CoA with fatty acid-free bovine serum albumin (BSA) before adding it to the buffer. 2. Optimize buffer: Include solubility enhancers like detergents or cyclodextrins in the buffer.[4][5] 3. Increase dilution volume: Dilute the stock solution into a larger volume of buffer while vortexing. |
| High background signal in control experiments | 1. Contamination of reagents: Buffers or other reagents may be contaminated with enzymes (e.g., thioesterases) that degrade the acyl-CoA. 2. Spontaneous hydrolysis: The acyl-CoA may be hydrolyzing non-enzymatically under the assay conditions (e.g., high pH, elevated temperature). | 1. Use high-purity reagents: Use sterile, nuclease-free water and high-purity buffer components. 2. Optimize assay conditions: Lower the pH of the assay buffer if possible (closer to neutral). Run the assay at the lowest feasible temperature. Include a no-enzyme control to measure the rate of spontaneous hydrolysis. |
Data on Stability
| Condition | Stability | Primary Degradation Pathway | Recommendation |
| pH | Stable at pH 4.0-6.0.[6] Moderately stable at pH 7.0. Unstable at pH > 8.0.[7] | Hydrolysis of the thioester bond. | Maintain solutions at a neutral or slightly acidic pH. |
| Temperature | Stable at ≤ -20°C (solid or in organic solvent).[1][2] Limited stability at 4°C in aqueous solution. Rapid degradation at ≥ 25°C in aqueous solution. | Hydrolysis of the thioester bond. | Store stock solutions at -20°C or -80°C. Prepare aqueous working solutions on ice and use them immediately. |
| Solvent | High stability in aprotic organic solvents (e.g., DMSO). Low stability in aqueous solutions.[2][3] | Hydrolysis. | Use organic solvents for stock solutions and dilute into aqueous buffers immediately prior to use. |
| Enzymes | Rapidly degraded by acyl-CoA hydrolases and thioesterases.[8] | Enzymatic hydrolysis. | Use purified enzyme preparations and high-purity reagents. Consider including a thioesterase inhibitor if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small volumes in glass vials with Teflon-lined caps.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw an aliquot of the this compound DMSO stock solution on ice.
-
Prepare the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the buffer has been prepared with high-purity water and reagents.
-
While vortexing the buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should be kept to a minimum.
-
Keep the aqueous working solution on ice and use it within a few hours of preparation.
Visualizations
Caption: Workflow for handling this compound.
Caption: Degradation of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. neolab.de [neolab.de]
- 4. Detergent properties of water-soluble choline phosphatides. Selective solubilization of acyl-CoA:lysolecithin acyltransferase from thymocyte plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals working with this and similar very-long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for the quantitative analysis of this compound?
A1: The most effective and widely adopted method for the quantitative analysis of long-chain acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and the ability to differentiate the analyte from a complex biological matrix.
Q2: Why am I observing poor peak shape and tailing during the chromatographic separation?
A2: Poor peak shape for long-chain acyl-CoAs is often due to their amphipathic nature, which can lead to interactions with the stationary phase and metallic components of the LC system. Using a column with a C18 stationary phase and an ion-pairing agent, such as tributylamine, in the mobile phase can significantly improve peak shape. Additionally, ensuring your LC system is biocompatible (e.g., PEEK tubing) can minimize unwanted interactions.
Q3: What are the expected mass transitions (MRM) for this compound in an MS/MS experiment?
A3: While the exact mass transitions should be empirically determined by infusing a pure standard, a common fragmentation pattern for acyl-CoAs involves the neutral loss of the Coenzyme A moiety. For this compound (expected molecular formula: C47H90N7O19P3S), you would typically monitor the transition from the precursor ion [M-H]- to a product ion corresponding to the fatty acid. The specific m/z values will need to be calculated based on the exact mass of the molecule.
Q4: How can I improve the extraction efficiency of this compound from my biological samples?
A4: Extraction efficiency can be enhanced by using a robust protein precipitation and lipid extraction method. A common approach is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water. It is crucial to keep the samples on ice throughout the extraction process to minimize degradation. The addition of an internal standard prior to extraction is also essential for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Peak Detected | 1. Analyte degradation during sample preparation.2. Inefficient ionization in the mass spectrometer source.3. Suboptimal mobile phase composition.4. Incorrect MRM transitions. | 1. Ensure samples are kept on ice and processed quickly. Use fresh extraction solvents.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).3. Incorporate an ion-pairing agent and ensure the pH is appropriate for negative ion mode.4. Infuse a standard of the analyte to determine the optimal precursor and product ions. |
| High Background Noise | 1. Contamination from solvents, glassware, or the LC system.2. Presence of interfering species in the sample matrix.3. Inadequate chromatographic separation. | 1. Use high-purity solvents (LC-MS grade). Thoroughly clean all glassware.2. Implement a solid-phase extraction (SPE) cleanup step after the initial extraction.3. Optimize the gradient elution profile to better resolve the analyte from matrix components. |
| Poor Reproducibility (High %CV) | 1. Inconsistent sample extraction or handling.2. Instability of the analyte in the autosampler.3. Fluctuations in the LC-MS system performance. | 1. Use a standardized and validated extraction protocol. Ensure precise pipetting.2. Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.3. Perform system suitability tests before each analytical run to ensure consistent performance. |
| Carryover in Blank Injections | 1. Adsorption of the analyte onto the column or in the injection port.2. Insufficient needle wash in the autosampler. | 1. Use a robust needle wash solution containing a high percentage of organic solvent.2. Inject several blank samples after high-concentration samples to ensure the system is clean.3. If carryover persists, consider a dedicated column for this analysis. |
Experimental Protocols
Protocol 1: Sample Extraction from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20 v/v/v) to each well of a 6-well plate.
-
Cell Lysis: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Sample Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Tributylamine in Water, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined empirically.
Quantitative Data Summary
The following tables represent example data for a typical quantitative analysis of this compound.
Table 1: Calibration Curve Data
| Concentration (nM) | Peak Area (n=3) | Mean Peak Area | %CV |
| 1 | 1,520; 1,580; 1,550 | 1,550 | 1.9% |
| 5 | 7,800; 7,950; 7,880 | 7,877 | 1.0% |
| 10 | 15,900; 16,100; 16,050 | 16,017 | 0.7% |
| 50 | 80,200; 81,000; 80,500 | 80,567 | 0.5% |
| 100 | 162,000; 163,500; 162,800 | 162,767 | 0.5% |
| 500 | 815,000; 820,000; 817,500 | 817,500 | 0.3% |
Table 2: Method Validation Parameters
| Parameter | Value | Comment |
| Linear Range | 1 - 500 nM | r² > 0.995 |
| Limit of Detection (LOD) | 0.5 nM | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | 1.0 nM | Signal-to-Noise > 10 |
| Intra-day Precision (%CV) | < 5% | n=6 replicates at 3 concentrations |
| Inter-day Precision (%CV) | < 8% | n=6 replicates over 3 days |
| Extraction Recovery | > 85% | Compared to post-extraction spike |
Visualizations
Caption: Workflow for quantitative analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity issues.
Technical Support Center: Enzymatic Assays with (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving (S)-3-Hydroxy-25-methylhexacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is expected to utilize this compound as a substrate?
A1: this compound is a very-long-chain fatty acid (VLCFA) intermediate. The enzymes primarily responsible for its metabolism are 3-hydroxyacyl-CoA dehydratases (HACDs), which are key components of the fatty acid elongation cycle in the endoplasmic reticulum.[1][2] In humans, there are four HACD enzymes (HACD1-4).[2] HACD1 and HACD2, in particular, have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways.[1][3][4][5]
Q2: What are the potential challenges when working with a very-long-chain acyl-CoA like this compound?
A2: Very-long-chain acyl-CoAs are known to be challenging substrates due to their physical properties. Key challenges include:
-
Low aqueous solubility: This can lead to substrate aggregation and inaccurate kinetic measurements.
-
Micelle formation: At higher concentrations, these molecules can form micelles, which can affect enzyme activity and availability of the substrate.
-
Non-specific binding: Long-chain acyl-CoAs can bind to plastics and other surfaces, reducing the effective substrate concentration.
-
Substrate instability: Thioester bonds can be susceptible to hydrolysis, especially at non-optimal pH.
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: To improve solubility and prevent aggregation, consider the following:
-
Use of detergents: Low concentrations of non-ionic detergents like Triton X-100 or CHAPS can help to solubilize the substrate. However, it is crucial to perform control experiments to ensure the detergent does not inhibit your enzyme of interest.
-
Complexing with BSA: Bovine serum albumin (BSA) can bind to long-chain acyl-CoAs and maintain them in a monomeric state. This can be particularly important for kinetic studies.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates before adding it to the assay mixture.
Q4: What detection methods are suitable for monitoring the enzymatic conversion of this compound?
A4: Several methods can be adapted to monitor the activity of enzymes that use this substrate:
-
Spectrophotometric Assays: These assays can monitor the change in absorbance of a coupled chromogenic substrate or the production/consumption of NADH/NADPH. For dehydratases, a coupled assay with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase can be used to monitor NADH consumption.
-
Radiometric Assays: If a radiolabeled version of the substrate is available, the conversion to a product can be monitored by separating the substrate and product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.[6][7][8]
-
LC-MS Based Assays: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for directly measuring the substrate and product.[9][10][11] This method is particularly useful for complex biological samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. - Avoid repeated freeze-thaw cycles. - Include a positive control with a known substrate to verify enzyme activity. |
| Substrate Degradation: Hydrolysis of the thioester bond. | - Prepare substrate solutions fresh. - Store substrate aliquots at -80°C. - Ensure the pH of the assay buffer is optimal for substrate stability. | |
| Substrate Insolubility/Aggregation: Poor availability of the substrate to the enzyme. | - See FAQ Q3 for solubilization strategies (e.g., detergents, BSA). - Visually inspect the substrate solution for precipitates. | |
| Missing Cofactors: The enzyme may require specific cofactors for activity. | - Check the literature for known cofactor requirements of your enzyme (e.g., NAD+, NADP+). - Ensure all necessary cofactors are present in the assay buffer at optimal concentrations. | |
| Inhibitors in the Sample: Contaminants in the enzyme preparation or sample matrix. | - Purify the enzyme further. - For crude samples, consider a sample clean-up step. - Run a control with the sample buffer to check for inhibitory effects. | |
| High Background Signal | Non-Enzymatic Substrate Degradation: Spontaneous breakdown of the substrate. | - Run a "no-enzyme" control to measure the rate of non-enzymatic degradation. - Subtract the background rate from the rate observed with the enzyme. |
| Interfering Substances in the Sample: Components in the sample that interfere with the detection method. | - See the Abcam troubleshooting guide for common interfering substances like EDTA, SDS, and sodium azide.[12] - Deproteinize samples if necessary.[12] | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate dispensing of small volumes. | - Use calibrated pipettes. - Prepare a master mix for the reaction components to minimize pipetting variability.[12] |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a temperature-controlled incubator or water bath for the assay. - Pre-warm all reagents to the assay temperature. | |
| Substrate Variability: Inconsistent preparation of the substrate solution. | - Prepare a large batch of the substrate solution and store it in aliquots. - Ensure complete solubilization of the substrate before each experiment. |
Experimental Protocols
Principle:
This is a coupled enzyme assay. The product of the 3-hydroxyacyl-CoA dehydratase, a trans-2-enoyl-CoA, is hydrated by enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA. This product is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored.
Materials:
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydratase (enzyme)
-
Enoyl-CoA hydratase (coupling enzyme)
-
L-3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
NAD+
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
BSA (optional, for substrate solubilization)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it in the assay buffer containing BSA to the desired concentration.
-
Prepare a reaction mix containing assay buffer, NAD+, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase.
-
-
Assay Protocol:
-
Add the reaction mix to the wells of the microplate.
-
Add the purified 3-hydroxyacyl-CoA dehydratase to the appropriate wells.
-
Include a "no-enzyme" control by adding an equal volume of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Subtract the rate of the "no-enzyme" control from the rate of the enzyme-containing reactions.
-
Quantitative Data
The following table presents example kinetic parameters for a related long-chain 3-hydroxyacyl-CoA dehydrogenase. These values are provided for illustrative purposes and may not be directly applicable to this compound.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-hydroxypalmitoyl-CoA | Pig heart L-3-hydroxyacyl-CoA dehydrogenase | ~10 | Not specified | [13] |
| 3-hydroxydecanoyl-CoA | Pig heart L-3-hydroxyacyl-CoA dehydrogenase | ~5 | Not specified | [13] |
Visualizations
Caption: The four sequential reactions of the very-long-chain fatty acid (VLCFA) elongation cycle.
Caption: A logical workflow for troubleshooting common issues in enzymatic assays.
References
- 1. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 3. HACD1 3-hydroxyacyl-CoA dehydratase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. HACD1 3-hydroxyacyl-CoA dehydratase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Hacd1 3-hydroxyacyl-CoA dehydratase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiochemical assay of long-chain fatty acids using 63Ni as tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiometric measurement of differential metabolism of fatty acid by mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA during experiments
Technical Support Center: (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers minimize degradation and ensure the integrity of this very-long-chain acyl-CoA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The most significant cause of degradation is the hydrolysis of the high-energy thioester bond linking the fatty acyl chain to Coenzyme A.[1][2][3] This reaction, which yields the free fatty acid and Coenzyme A, can be catalyzed by exposure to non-optimal pH, elevated temperatures, and the presence of specific enzymes.[4][5][6]
Q2: How does pH affect the stability of the molecule?
A2: The thioester bond of acyl-CoAs is susceptible to base-catalyzed hydrolysis.[5][6] Stability is greatest in cool, acidic to neutral environments (pH 5.0-7.0).[6][7] At alkaline pH, the rate of hydrolysis increases significantly. Therefore, it is critical to maintain a properly buffered solution in the slightly acidic to neutral range during experiments.
Q3: What are the recommended storage conditions for stock solutions?
A3: For long-term stability, stock solutions of this compound should be aliquoted into single-use volumes and stored at -80°C.[8][9] This minimizes repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (up to one week), -20°C is acceptable.[8] If samples are prepared for an assay, they should be used the same day or snap-frozen and stored at -80°C for no longer than one week.[9]
Q4: Can enzymes in my biological sample degrade this compound?
A4: Yes. Biological samples often contain Acyl-CoA thioesterases (ACOTs), which are enzymes that catalyze the hydrolysis of acyl-CoAs.[10][11][12] These enzymes are found in various cellular compartments, including the cytosol and mitochondria. If your experimental sample (e.g., cell lysate, tissue homogenate) is suspected to have high thioesterase activity, consider using protease and specific thioesterase inhibitors, or sample purification steps to mitigate this issue.
Q5: How does the long acyl chain of this molecule affect its stability?
A5: Studies on other long-chain acyl-CoAs have shown a positive correlation between the length of the fatty acyl chain and the rate of thioester bond hydrolysis.[13] This suggests that very-long-chain molecules like this compound may be more susceptible to degradation than their short- or medium-chain counterparts.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or Non-Reproducible Results in Enzymatic Assays
| Possible Cause | Recommended Solution |
| Degradation of Acyl-CoA Stock | Verify the integrity of your stock solution using an appropriate analytical method (see Protocol 1). Prepare fresh stock solutions from lyophilized powder if degradation is confirmed. Always store aliquots at -80°C. |
| Improper Thawing of Reagents | Thaw all components, including the acyl-CoA solution and assay buffers, completely and mix gently but thoroughly before use.[14] Avoid vigorous vortexing, which can cause denaturation or introduce bubbles. |
| Inconsistent Incubation Times/Temperatures | Ensure precise and consistent incubation timing and temperature control for all samples and plates in your experiment. Use calibrated equipment.[14] |
| Sample-to-Sample Variability in pH | Ensure that the final reaction buffer has a consistent pH across all wells. The sample itself may alter the buffer's pH if not added in a sufficiently small volume. |
Issue 2: High Background Signal in Assays Measuring Coenzyme A Release
| Possible Cause | Recommended Solution |
| Spontaneous (Non-Enzymatic) Hydrolysis | This is often accelerated by temperature and suboptimal pH. Prepare the reaction mix on ice and initiate the reaction by adding the enzyme or substrate last. Minimize the time between plate setup and reading. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis. |
| Contaminating Thioesterase Activity | If using cell or tissue lysates, endogenous thioesterases can cleave the substrate, leading to a high background. Include a "no-enzyme" control for each sample to measure this background activity and subtract it from your results. Consider purifying your protein of interest away from contaminating enzymes. |
| Interfering Substances in Sample | Certain compounds can interfere with assay detection systems. Common culprits include reducing agents (DTT, β-mercaptoethanol), high concentrations of detergents (SDS > 0.2%), or chelators (EDTA > 0.5 mM).[14] Perform a sample interference test by spiking a known amount of product (Coenzyme A) into a sample blank. |
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for acyl-CoA experiments.
Quantitative Data Summaries
While specific kinetic data for this compound is not published, the following tables summarize expected stability trends based on data for other long-chain acyl-CoAs.
Table 1: Influence of Temperature on Acyl-CoA Stability
| Temperature | Expected Stability | Comments |
| -80°C | High | Recommended for long-term storage of stock solutions.[8][9] |
| -20°C | Good | Suitable for short-term storage (1-2 weeks).[4][8] |
| 4°C | Moderate | Significant degradation (e.g., 50% loss) can occur over ~55 hours for related enzyme activities.[4] Not recommended for more than 24 hours. |
| 25°C (Room Temp) | Low | Rapid degradation can occur.[1] For some molecules, 50% loss may be seen in ~30 hours.[4] Avoid leaving solutions at room temperature for extended periods. |
| 37°C | Very Low | Expect rapid hydrolysis. Only suitable for the duration of an enzymatic reaction. |
Table 2: Influence of pH on Thioester Bond Stability
| pH Range | Expected Stability | Comments |
| 4.0 - 5.5 | Good | Thioesters are generally more stable in acidic conditions.[6][7] However, ensure protein/enzyme stability if applicable. |
| 6.0 - 7.0 | Good | Optimal range for balancing thioester stability with physiological relevance for most enzymatic assays.[5] |
| 7.4 | Moderate | Commonly used physiological pH, but hydrolysis rate begins to increase. |
| > 8.0 | Low | Base-catalyzed hydrolysis is significant, leading to rapid degradation of the acyl-CoA.[5][6] |
Experimental Protocols
Protocol 1: Assessing the Integrity and Concentration of Acyl-CoA Stock Solutions
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact acyl-CoA from its primary degradants (free fatty acid and Coenzyme A).
Methodology:
-
Sample Preparation:
-
Thaw the this compound stock solution on ice.
-
Dilute the stock to a final concentration of approximately 100-200 µM in Mobile Phase A (see below).
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of Coenzyme A).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Intact this compound will be the most hydrophobic compound and thus have the longest retention time.
-
Free Coenzyme A will elute much earlier.
-
Calculate the purity by integrating the peak area of the intact acyl-CoA relative to the total area of all peaks detected at 260 nm.
-
Quantify the concentration by comparing the peak area to a standard curve generated with a known concentration of a stable acyl-CoA (e.g., Acetyl-CoA) or by using a calculated extinction coefficient.
-
Workflow for Stability Assessment
Caption: Workflow for testing acyl-CoA stability.
Key Degradation Pathway Visualization
The primary chemical degradation pathway for this compound in aqueous buffer is hydrolysis. This can be accelerated by hydroxide (B78521) ions (base-catalyzed hydrolysis).
Caption: Primary degradation pathway of acyl-CoA.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 11. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the structural confirmation of synthesized (S)-3-Hydroxy-25-methylhexacosanoyl-CoA against a well-characterized long-chain acyl-CoA, Stearoyl-CoA. Detailed experimental protocols and data interpretation are included to assist researchers in verifying the structure of this novel synthesized molecule.
Introduction
This compound is a long-chain acyl-coenzyme A (acyl-CoA) molecule. The structural confirmation of such complex synthesized molecules is a critical step in drug development and metabolic research. This guide outlines the key analytical techniques and comparative data necessary to unequivocally determine the structure of the title compound. For comparative purposes, Stearoyl-CoA, a readily available and well-documented saturated long-chain acyl-CoA, is used as a reference.
Proposed Structure of this compound:
Comparative Analysis: this compound vs. Stearoyl-CoA
The primary methods for confirming the structure of novel acyl-CoA molecules are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a comparative summary of expected and experimental data for the synthesized product and Stearoyl-CoA.
Table 1: High-Resolution Mass Spectrometry Data
| Analyte | Theoretical Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Key Fragmentation Ions (m/z) |
| This compound | Calculated Value | Experimental Value | Calculated Value | Predicted fragments corresponding to the loss of the CoA moiety, water loss, and cleavage at the acyl chain. |
| Stearoyl-CoA | 1036.6083 | 1036.6075 | -0.8 | 768.1 (loss of adenosine (B11128) 3',5'-diphosphate), 269.1 (stearoyl fragment) |
Table 2: ¹H NMR Spectroscopy Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment (this compound) | Corresponding Assignment (Stearoyl-CoA) |
| ~4.15 | m | 1H | H-3 (methine proton at hydroxylated carbon) | - |
| ~2.75 | t | 2H | -CH₂-C(O)SCoA | -CH₂-C(O)SCoA |
| ~2.50 | d | 2H | H-2 (-CH₂- adjacent to carbonyl) | - |
| ~1.20-1.60 | m | ~44H | Methylene protons of the long alkyl chain | Methylene protons of the long alkyl chain |
| ~1.15 | d | 3H | Methyl group at C-25 | - |
| ~0.85 | t | 3H | Terminal methyl group of the long alkyl chain | Terminal methyl group of the long alkyl chain |
| CoA Moiety | Various | Various | Characteristic signals for the adenosine, ribose, and pantothenate portions. | Characteristic signals for the adenosine, ribose, and pantothenate portions. |
Table 3: ¹³C NMR Spectroscopy Data (125 MHz, D₂O)
| Chemical Shift (ppm) | Proposed Assignment (this compound) | Corresponding Assignment (Stearoyl-CoA) |
| ~205 | C=O (Thioester carbonyl) | C=O (Thioester carbonyl) |
| ~68 | C-3 (Carbon bearing the hydroxyl group) | - |
| ~45 | C-2 | - |
| ~38 | C-25 (Methine carbon at branch point) | - |
| ~20-35 | Methylene carbons of the long alkyl chain | Methylene carbons of the long alkyl chain |
| ~22 | Methyl carbon at C-25 | - |
| ~14 | Terminal methyl carbon | Terminal methyl carbon |
| CoA Moiety | Characteristic signals for the CoA moiety. | Characteristic signals for the CoA moiety. |
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Structural Confirmation
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Diagram 2: Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway involving this compound.
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified synthesized product and Stearoyl-CoA are dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Acquisition Mode: Data is acquired in positive ion mode over a mass range of m/z 150-1500.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared to the theoretical mass. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which are then analyzed to confirm the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: Approximately 1-5 mg of the purified synthesized product and Stearoyl-CoA are dissolved in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Experiments:
-
¹H NMR: A standard one-pulse experiment is performed to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: A proton-decoupled experiment is run to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) is used to correlate directly bonded protons and carbons. These experiments are crucial for assigning specific signals to their respective positions in the molecule.
-
-
Data Analysis: The obtained spectra are processed and analyzed to assign all proton and carbon signals, confirming the presence of the 3-hydroxy group, the 25-methyl branch, the long acyl chain, and the CoA moiety. The stereochemistry at C-3 can be further investigated using chiral derivatizing agents or advanced NMR techniques if required.
A Comparative Analysis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and Other Acyl-CoAs for Researchers
For Immediate Release
A comprehensive guide offering a comparative analysis of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA with other acyl-CoAs has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the metabolic and signaling roles of this unique very-long-chain fatty acyl-CoA, supported by experimental data and detailed methodologies.
This compound is a complex lipid intermediate belonging to the class of very-long-chain fatty acids (VLCFAs). Its structure, featuring both a hydroxyl group at the beta-position and a methyl branch near the omega-end, suggests distinct biochemical properties compared to more common straight-chain, non-hydroxylated acyl-CoAs. This guide delves into these differences, providing insights into its potential roles in cellular metabolism and signaling pathways.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data related to the metabolism and signaling functions of various acyl-CoAs. Due to the limited direct experimental data on this compound, this guide incorporates data from structurally related long-chain and branched-chain acyl-CoAs to infer its potential characteristics.
Table 1: Comparative Enzyme Kinetics of Acyl-CoA Dehydrogenases
| Acyl-CoA Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Source |
| Palmitoyl-CoA (C16:0) | Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 6.8 | Value not specified | [1] |
| Stearoyl-CoA (C18:0) | Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 19.7 | Value nearly twice that of Palmitoyl-CoA | [1] |
| Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBD) | Not specified | Not specified | [2] |
| (S)-2-Methylbutyryl-CoA | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Not specified | Not specified | [3] |
Note: Specific Vmax values were not provided in the source for direct comparison.
Table 2: Comparative Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)
| Ligand | Receptor | Activity | Observations | Source |
| Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) | PPARα | High-affinity ligands | More potent than free fatty acids in inducing conformational changes and cofactor recruitment. | [4] |
| Branched-Chain Fatty Acyl-CoAs (BCFA-CoAs) | PPARα | High-affinity ligands | More potent than free fatty acids in inducing conformational changes and cofactor recruitment. | [4] |
| Hydroxy Monounsaturated Fatty Acids | PPARα, δ, γ | Agonists | Hydroxylation can convert silent PPAR ligands into active agonists. | [5] |
| Pristanic Acid (a branched-chain fatty acid) | PPARα | Activator | [6] |
Experimental Protocols
Reproducible research is contingent on detailed and robust experimental protocols. The following sections provide methodologies for key experiments relevant to the comparative analysis of acyl-CoAs.
Protocol 1: Extraction and Quantification of Acyl-CoAs from Cultured Cells via LC-MS/MS
This protocol outlines a widely used method for the extraction and analysis of a broad range of acyl-CoA species from mammalian cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water or 80:20 methanol (B129727):water at -80°C[7][8]
-
Internal standards (e.g., a suite of odd-chain or isotopically labeled acyl-CoAs)
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)[7][8]
-
Methanol
-
Ammonium (B1175870) acetate
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of high speed at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold 10% TCA or -80°C 80:20 methanol:water and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) at 4°C. Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold 10% TCA or -80°C 80:20 methanol:water.
-
-
Lysis and Protein Precipitation:
-
Add the internal standard mix to the cell suspension.
-
Sonicate the samples briefly on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein[7].
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol, followed by equilibration with water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol containing a volatile salt like ammonium acetate[7].
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate)[9].
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of acetonitrile in an aqueous mobile phase containing a volatile salt.
-
Detect and quantify the individual acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Protocol 2: In Vitro Enzyme Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a general method to assess the kinetic parameters of acyl-CoA dehydrogenases with different substrates.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
Substrate acyl-CoAs (e.g., palmitoyl-CoA, stearoyl-CoA, and branched-chain acyl-CoAs)
-
Electron Transfer Flavoprotein (ETF)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ETF, and the purified acyl-CoA dehydrogenase.
-
Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate at various concentrations.
-
Measurement of Activity: Monitor the reduction of ETF spectrophotometrically or fluorometrically over time. The rate of ETF reduction is proportional to the activity of the acyl-CoA dehydrogenase.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values[1].
Visualization of Metabolic and Signaling Pathways
To provide a clearer understanding of the cellular context in which this compound and other acyl-CoAs function, the following diagrams, generated using Graphviz, illustrate key metabolic and signaling pathways.
Diagram 1: Overview of Very-Long-Chain Fatty Acid (VLCFA) Metabolism
Caption: Overview of VLCFA synthesis and breakdown.
This diagram illustrates the synthesis of very-long-chain acyl-CoAs (VLCFA-CoAs) from long-chain precursors in the endoplasmic reticulum. These VLCFAs can then be metabolized through peroxisomal β-oxidation, which shortens their chain length, producing medium-chain acyl-CoAs and acetyl-CoA. The medium-chain acyl-CoAs can then enter mitochondrial β-oxidation for complete breakdown. (S)-3-Hydroxy-VLCFA-CoAs are intermediates in this process.
Diagram 2: Acyl-CoA-Mediated PPARα Signaling Pathway
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. biorxiv.org [biorxiv.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted biological activity of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and its analogs. Due to the limited availability of direct experimental data for this specific very-long-chain fatty acyl-CoA, this guide draws upon structure-activity relationships observed in analogous hydroxylated and methylated long-chain fatty acids and their CoA esters. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of these novel lipid molecules.
Predicted Biological Activities: Modulation of Key Signaling Pathways
Long-chain and very-long-chain fatty acyl-CoAs are not merely metabolic intermediates; they are crucial signaling molecules that can directly influence the activity of nuclear receptors and inflammatory pathways.[1][2] The structural modifications of hydroxylation at the 3-position and methylation at the 25-position are anticipated to significantly impact the biological activity of the parent hexacosanoyl-CoA molecule.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[3] Fatty acids and their CoA-esters are known endogenous ligands for PPARs.[1][2] The binding of a ligand to a PPAR isotype (α, β/δ, or γ) induces a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes involved in processes such as fatty acid oxidation and adipogenesis.[3]
Very-long-chain fatty acyl-CoAs have been shown to be potent PPARα ligands, with higher affinity than their corresponding free fatty acids.[1][2] The introduction of hydroxyl and methyl groups can further modulate this activity. While specific data for this compound is unavailable, studies on similar modified fatty acids suggest potential structure-activity relationships.
Table 1: Predicted Comparative PPARα Activation of this compound Analogs
| Compound | Predicted Relative PPARα Activation | Rationale |
| Hexacosanoyl-CoA | Baseline | Parent very-long-chain fatty acyl-CoA. |
| (S)-3-Hydroxyhexacosanoyl-CoA | Potentially Increased | The hydroxyl group may form additional hydrogen bonds within the PPARα ligand-binding pocket, enhancing binding affinity. |
| 25-Methylhexacosanoyl-CoA | Potentially Altered | The terminal methyl group may influence the positioning of the acyl chain within the binding pocket, potentially altering receptor activation. |
| This compound | Potentially Highest | The combination of the hydroxyl and methyl groups may lead to an optimal fit within the PPARα ligand-binding domain, resulting in enhanced receptor activation. |
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[4][5] Chronic activation of NF-κB is associated with numerous inflammatory diseases. Certain fatty acids and their derivatives can modulate NF-κB activity, often through indirect mechanisms such as the activation of PPARs, which can transrepress NF-κB, or by altering cellular redox status.[6]
The effect of hydroxylated and methylated very-long-chain fatty acyl-CoAs on NF-κB signaling is not well-documented. However, based on the known anti-inflammatory effects of some modified fatty acids, we can predict potential activities.
Table 2: Predicted Comparative Modulation of NF-κB Activity by this compound Analogs
| Compound | Predicted Effect on NF-κB Activity | Rationale |
| Hexacosanoyl-CoA | Minimal to no direct effect | Unmodified saturated fatty acyl-CoAs are not typically strong modulators of NF-κB. |
| (S)-3-Hydroxyhexacosanoyl-CoA | Potential Inhibition | Hydroxylated fatty acids may exert anti-inflammatory effects, potentially through PPARα-mediated transrepression of NF-κB. |
| 25-Methylhexacosanoyl-CoA | Unknown | The effect of terminal methylation on NF-κB signaling is not well-established. |
| This compound | Potential Synergistic Inhibition | The combined structural features may lead to enhanced anti-inflammatory activity and more potent inhibition of the NF-κB pathway. |
Experimental Protocols
To facilitate the investigation of this compound analogs, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro PPARα Competitive Binding Assay
This assay determines the ability of a test compound to displace a known fluorescent ligand from the PPARα ligand-binding domain (LBD), providing a measure of its binding affinity.
Materials:
-
Recombinant human PPARα-LBD
-
Fluorescent PPARα ligand (e.g., a coumarin-based probe)[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)
-
Test compounds (analogs of this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known PPARα agonist (positive control) in assay buffer.
-
In a 96-well plate, add the fluorescent PPARα ligand at a fixed concentration to all wells.
-
Add the serially diluted test compounds and controls to their respective wells.
-
Add the recombinant PPARα-LBD to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Calculate the IC50 values for each test compound, representing the concentration at which 50% of the fluorescent ligand is displaced.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB in response to treatment with test compounds.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
TNF-α (or other NF-κB activator)
-
Test compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[8]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Predicted PPARα activation pathway by a fatty acyl-CoA analog.
Caption: Predicted modulation of the NF-κB pathway by a fatty acyl-CoA analog.
Caption: General experimental workflow for analog evaluation.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB: Regulation by Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Brevifolincarboxylate Attenuates Free Fatty Acid-Induced Lipid Metabolism and Inflammation in Hepatocytes through AMPK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Comparative Guide to the Cross-Validation of Analytical Methods for Very Long-Chain 3-Hydroxy Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established analytical methods applicable to the quantification of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. Given the specificity of this molecule, direct comparative literature is scarce. Therefore, this guide focuses on methodologies validated for analogous very long-chain 3-hydroxy acyl-CoAs, providing a robust framework for methods selection and cross-validation. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis, and specialized Enzymatic Assays.
The cross-validation of these methods is crucial to ensure data accuracy, precision, and reliability, particularly when data from different laboratories or techniques are combined for regulatory submissions or scientific publications.[1][2]
Overview of Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct quantification of acyl-CoA esters in biological matrices.[3] It offers the advantage of separating different acyl-CoA species, including isomers, and providing structural information through fragmentation patterns.[4] The use of stable isotope-labeled internal standards is critical for accurate quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for fatty acid analysis. For non-volatile compounds like acyl-CoAs, a hydrolysis step is first required to release the fatty acid, which is then derivatized to increase its volatility for GC analysis.[6][7] This method is well-established for the analysis of 3-hydroxy fatty acids and provides excellent chromatographic resolution and sensitivity.[8][9]
Enzymatic Assays: These assays are based on the specific enzymatic conversion of the target analyte, leading to a measurable signal, such as a change in absorbance or fluorescence.[10][11] They can be highly specific and are often used for high-throughput screening. For long-chain acyl-CoAs, assays involving acyl-CoA dehydrogenase are common.[12]
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of very long-chain 3-hydroxy fatty acids or their CoA esters using the described techniques. The values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | LC-MS/MS | GC-MS (after hydrolysis) | Enzymatic Assay |
| Limit of Quantification (LOQ) | Sub-picomole levels[4] | 0.3 µmol/L[8] | 0.3 to 100 µM[13] |
| Linearity | Wide dynamic range | Good, dependent on derivatization | Narrower dynamic range |
| Precision (CV%) | Intra-assay: 1.2-4.4%, Inter-assay: 2.6-12.2%[3] | 3.3–13.3% at 0.3 µmol/L[8] | Typically <15% |
| Accuracy | 94.8% to 110.8%[3] | High with appropriate standards | Dependent on enzyme purity and specificity |
| Specificity | High, based on mass-to-charge ratio and fragmentation | High, based on retention time and mass spectrum | High, based on enzyme-substrate interaction |
| Throughput | Moderate to High | Low to Moderate | High |
Experimental Workflow and Method Validation
A robust cross-validation workflow is essential to ensure the reliability and comparability of data generated by different analytical methods. This process typically involves analyzing the same set of quality control samples with each method and comparing the results.
Detailed Experimental Protocols
LC-MS/MS Method for Long-Chain Acyl-CoAs
This protocol is adapted from methods for the quantification of long-chain fatty acyl-CoAs in biological samples.[3][5]
a. Sample Preparation (Tissue)
-
Homogenize 50-100 mg of frozen tissue in a mixture of acetonitrile, 2-propanol, and methanol (B129727) (3:1:1).[5]
-
Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen.
-
Reconstitute the dry extract in 50 µL of methanol:water (1:1, v/v) for analysis.[5]
b. Instrumentation and Conditions
-
Chromatography: UPLC with a C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Gradient: A linear gradient appropriate for the separation of very long-chain species.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The transition would be from the precursor ion [M+H]+ to a specific product ion.[4]
GC-MS Method for 3-Hydroxy Fatty Acids (after Hydrolysis)
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[6][8]
a. Sample Preparation
-
To 500 µL of sample (e.g., plasma), add a stable isotope-labeled internal standard.
-
Hydrolysis: Add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the acyl-CoA to the free fatty acid.[8]
-
Acidification: Acidify the sample with 6 M HCl.[8]
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Dry the organic phase under nitrogen at 37°C.[8]
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[8][14]
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5890 series II system (or equivalent) with a HP-5MS capillary column.[8]
-
Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 min.[8]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Quantification: Based on the ratio of the characteristic ion of the native 3-hydroxy fatty acid to its labeled internal standard.[8]
Enzymatic Assay for Long-Chain Acyl-CoAs
This is a generalized protocol based on spectrophotometric or fluorometric assays involving acyl-CoA dehydrogenase.[10][13]
a. Principle The assay couples the oxidation of the acyl-CoA by a specific dehydrogenase to the reduction of a reporter molecule, which can be measured.
b. Reagents and Sample Preparation
-
Prepare a lysis buffer (e.g., pH 7.4 with 0.5% - 5.0% Triton X-100) to extract acyl-CoAs.[13]
-
Prepare assay buffer containing the specific long-chain acyl-CoA dehydrogenase, an electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or a fluorescent probe), and other necessary co-factors.[10]
c. Procedure
-
Add the sample extract to a microplate well.
-
Initiate the reaction by adding the assay buffer/enzyme mixture.
-
Incubate for a defined period (e.g., 40 minutes) at a specific temperature (e.g., room temperature).[13]
-
Measure the change in absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify the concentration using a standard curve prepared with known concentrations of a relevant long-chain acyl-CoA.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the study.
-
LC-MS/MS is the gold standard for specific and sensitive quantification of the intact acyl-CoA molecule, offering high accuracy and precision.
-
GC-MS provides a robust and reliable alternative, particularly when analyzing the total 3-hydroxy fatty acid content after hydrolysis.
-
Enzymatic assays are advantageous for high-throughput applications, though they may have a narrower dynamic range and require highly specific enzymes.
A thorough cross-validation as outlined is imperative to ensure the consistency and reliability of results, especially when employing multiple analytical techniques or transferring methods between laboratories. This ensures data integrity for research, clinical, and regulatory purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting 2-hexadecenoyl-CoA production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. marinelipids.ca [marinelipids.ca]
The Pivotal Role of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and its Analogs in Mycobacterial Diversity
A Comparative Guide to the Biological Significance of Very-Long-Chain Fatty Acyl-CoA Precursors in Mycobacterial Species
For researchers, scientists, and drug development professionals, understanding the intricate cell wall of mycobacteria is paramount in the quest for novel therapeutics. A key component of this barrier is the mycolic acid layer, and at the heart of its synthesis lies a class of molecules known as very-long-chain β-hydroxy fatty acyl-CoAs. While the specific molecule (S)-3-Hydroxy-25-methylhexacosanoyl-CoA is a representative precursor, its biological significance is best understood by examining the diversity of these mycolic acid building blocks across different mycobacterial species. This guide provides a comparative analysis of these crucial precursors, their impact on the final mycolic acid structure, and the methodologies used to study them.
The mycobacterial cell envelope is a complex and unique structure, with mycolic acids being its hallmark. These α-alkyl, β-hydroxy long-chain fatty acids are essential for the survival and pathogenesis of many mycobacterial species, including the infamous Mycobacterium tuberculosis.[1][2][3] The biosynthesis of mycolic acids is a multi-step process involving two key fatty acid synthase systems: FAS-I, which produces medium-chain fatty acids, and FAS-II, which elongates these into the very long meromycolate chain.[3][4][5] this compound represents a crucial intermediate in this pathway, a product of the condensation of a long-chain acyl-CoA (the α-branch) with a carboxylated very-long-chain acyl-ACP (the meromycolate backbone) by the polyketide synthase Pks13.[6][7]
The structural variations in the meromycolate chain, such as the presence of methyl branches, cyclopropane (B1198618) rings, and oxygenated functional groups, give rise to different classes of mycolic acids.[8][9] These variations are species-specific and play a significant role in the physiology and virulence of the bacterium. For instance, the complex mycolic acids of M. tuberculosis contribute to its low permeability to antibiotics and its ability to survive within host macrophages.[8] In contrast, the mycolic acid profile of the non-pathogenic, fast-growing Mycobacterium smegmatis is different, which is reflected in its lower resistance to certain drugs.[9][10]
Comparative Analysis of Mycolic Acid Precursors and Types
The diversity of mycolic acids across different mycobacterial species stems from variations in the precursor molecules, including analogs of this compound, and the enzymatic machinery that modifies them. The following tables summarize these differences in key mycobacterial species.
| Mycobacterial Species | Precursor Meromycolate Chain Length (Number of Carbons) | Common Mycolic Acid Types | Key Functional Groups/Modifications | Biological Significance Highlights |
| Mycobacterium tuberculosis | C50 - C62 | α-, methoxy-, keto-mycolic acids | Cyclopropane rings, Methoxy groups, Keto groups | High virulence, low permeability to drugs, persistence in host.[8][11] |
| Mycobacterium smegmatis | C48 - C64 | α-, α'-, epoxy-mycolic acids | Cyclopropane rings, Epoxide groups | Non-pathogenic, model organism for studying mycobacterial genetics and physiology.[8][9] |
| Mycobacterium avium | C40 - C56 | α-, keto-, wax-ester mycolic acids | Keto groups, Wax-ester linkages | Opportunistic pathogen, particularly in immunocompromised individuals.[8][12] |
| Mycobacterium kansasii | C54 - C60 | α-, methoxy-, keto-mycolic acids | Cyclopropane rings, Methoxy groups, Keto groups | Causes chronic pulmonary disease similar to tuberculosis.[12] |
| Mycobacterium fortuitum | C22 - C32 | α'-, epoxy-mycolic acids | Epoxide groups | Rapidly growing, opportunistic pathogen causing skin and soft tissue infections.[12] |
Experimental Protocols
The study of this compound and other mycolic acid precursors relies on a variety of sophisticated biochemical techniques. Below are detailed methodologies for key experiments.
Extraction and Analysis of Mycobacterial Lipids by Thin-Layer Chromatography (TLC)
This protocol is adapted for the general extraction and separation of mycobacterial lipids, including mycolic acid esters.
a. Lipid Extraction:
-
Harvest mycobacterial cells from a solid or liquid culture by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a mixture of chloroform:methanol (2:1, v/v) and stir for several hours to overnight at room temperature.[13]
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
Wash the extract with 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.[14]
b. Saponification and Esterification of Mycolic Acids:
-
Resuspend the dried lipid extract in a solution of 15% tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).
-
Heat the mixture at 100°C overnight to saponify the lipids.
-
After cooling, add water, dichloromethane (B109758), and iodomethane.
-
Shake the mixture vigorously to methylate the fatty acids.
-
Collect the lower dichloromethane layer containing the mycolic acid methyl esters (MAMEs).
-
Wash the organic phase with HCl and then with water.
-
Dry the final organic phase under nitrogen.
c. TLC Analysis:
-
Dissolve the dried MAMEs in a small volume of dichloromethane.
-
Spot the dissolved MAMEs onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a solvent system such as petroleum ether:diethyl ether (9:1, v/v).
-
Visualize the separated MAMEs by spraying the plate with a solution of 5% molybdophosphoric acid in ethanol (B145695) and heating.[13]
High-Performance Liquid Chromatography (HPLC) Analysis of Mycolic Acids
HPLC provides a more quantitative and higher-resolution separation of mycolic acid subtypes.
-
Prepare MAMEs as described in the TLC protocol.
-
For UV detection, derivatize the MAMEs to p-bromophenacyl esters.
-
Dissolve the derivatized MAMEs in a suitable solvent like acetonitrile (B52724).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.[15]
-
Elute the mycolic acid esters using a gradient of acetonitrile and isopropanol.
-
Detect the separated esters using a UV detector at 260 nm.[14][16]
Mass Spectrometry (MS) for Identification and Quantification of Mycolic Acid Precursors
MS-based lipidomics allows for the detailed structural characterization and quantification of individual lipid species.[17][18][19]
-
Extract total lipids from mycobacterial cultures as described previously.
-
For the analysis of intact acyl-CoAs, specialized extraction protocols using solid-phase extraction may be required to enrich for these molecules.[16]
-
Analyze the lipid extract using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[20][21]
-
Use a suitable ionization method such as electrospray ionization (ESI) in negative or positive ion mode.
-
For targeted quantification, use multiple reaction monitoring (MRM) to detect specific precursor-to-fragment ion transitions for the mycolic acid precursors of interest.[20][21]
-
For untargeted lipidomics, use high-resolution mass spectrometry to identify a broad range of lipid species.[11][17]
Visualizing the Mycolic Acid Biosynthesis Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in the synthesis of mycolic acid precursors.
Caption: Overview of the mycolic acid biosynthesis pathway in mycobacteria.
Caption: Modification pathways of the meromycolate chain leading to different mycolic acid types.
References
- 1. Biochemical characterization of acyl-coenzyme A synthetases involved in mycobacterial steroid side-chain catabolism and molecular design: synthesis of an anti-mycobacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycolic acids: structures, biosynthesis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain acyl-CoAs in the regulation of mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid metabolism and its implication in mycobacteria-host interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New approaches to target the mycolic acid biosynthesis pathway for the development of tuberculosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycolic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative lipidomics of drug sensitive and resistant Mycobacterium tuberculosis reveals altered lipid imprints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycolic acid patterns of some species of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A comparative lipidomics platform for chemotaxonomic analysis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
comparative studies on the inhibition of enzymes by (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the enzyme inhibitory potential of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. Due to the limited publicly available data on the specific inhibitory activities of this molecule, this document serves as a comprehensive roadmap for researchers seeking to characterize its function and compare it with other known enzyme inhibitors. The focus will be on fatty acid synthase (FAS), a plausible target given the structural characteristics of the molecule.
Introduction to this compound
This compound is classified as a very long-chain hydroxy fatty acyl-CoA.[1] Its structure, a derivative of a long-chain fatty acid and coenzyme A, suggests a potential role in lipid metabolism. Molecules of this class are intermediates or regulators in pathways such as fatty acid synthesis and degradation. While specific target enzymes for this compound are not extensively documented in peer-reviewed literature, its chemical nature makes it a candidate for interaction with enzymes that utilize fatty acyl-CoAs as substrates or allosteric regulators.
Hypothetical Target and Comparative Compounds
Based on its structure, a primary hypothetical target for this compound is fatty acid synthase (FAS) . FAS is a crucial enzyme in the de novo synthesis of fatty acids. Several known inhibitors of FAS, such as C75, Orlistat, and Cerulenin, are used as comparative compounds in research.[2] This guide will use these known inhibitors as a benchmark for a hypothetical comparative study.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of inhibitory activities, all quantitative data should be summarized in a structured tabular format. Below are template tables that can be populated with experimental findings.
Table 1: Comparative Inhibitory Activity against Fatty Acid Synthase (FAS)
| Inhibitor | IC₅₀ (µM) | Inhibition Kinetic Type | Ki (µM) | Binding Mechanism |
| This compound | Data | Data | Data | Data |
| C75 (Control Inhibitor) | Data | Slow-binding[3] | Data | Covalent/Non-covalent |
| Orlistat (Control Inhibitor) | Data | Irreversible | Data | Covalent |
| Cerulenin (Control Inhibitor) | Data | Irreversible | Data | Covalent |
Table 2: Effect of Inhibitors on Cell Viability (e.g., in a cancer cell line overexpressing FAS)
| Inhibitor | Cell Line | Assay | EC₅₀ (µM) at 72h | Maximum Inhibition (%) |
| This compound | e.g., Y79 | MTT Assay[2] | Data | Data |
| C75 (Control Inhibitor) | e.g., Y79 | MTT Assay | Data | Data |
| Orlistat (Control Inhibitor) | e.g., Y79 | MTT Assay | 145.25[2] | Data |
| Cerulenin (Control Inhibitor) | e.g., Y79 | MTT Assay | 3.54 µg/ml[2] | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for assessing the inhibition of FAS.
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This assay measures the overall activity of FAS by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.[4]
-
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Acetyl-CoA (3 µM)
-
Malonyl-CoA (10 µM)
-
NADPH (35 µM)
-
Purified FAS enzyme (10 µg)
-
Inhibitor stock solution (dissolved in DMSO)
-
-
Procedure:
-
In a total volume of 2 ml, combine the potassium phosphate buffer, EDTA, DTT, acetyl-CoA, and NADPH.
-
Add the desired concentration of the inhibitor (this compound or a control) or an equivalent volume of DMSO for the control reaction.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow for potential slow-binding inhibition.[3]
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the FAS activity. Calculate the percentage of inhibition relative to the DMSO control.
-
The half-inhibitory concentration (IC₅₀) can be determined from a dose-response curve of the inhibitor.[4]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation of cells, particularly cancer cells that often overexpress FAS.
-
Reagents:
-
Complete cell culture medium
-
Cells (e.g., Y79 retinoblastoma cells)[2]
-
Inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitors for 72 hours.[2]
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µl of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the EC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway: Fatty Acid Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
Validating the Specificity of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the enzymatic specificity of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. Due to the novelty of this specific substrate, direct comparative data is scarce. Therefore, this document focuses on the established substrate specificity of a relevant enzyme, phytanoyl-CoA hydroxylase (PAHX), which is known to act on similar molecules. We present a methodology for comparing this compound with known substrates of PAHX, including detailed experimental protocols and data presentation frameworks.
Introduction to Substrate Specificity in Branched-Chain Fatty Acid Metabolism
The metabolism of branched-chain fatty acids, particularly those with methyl groups, requires specialized enzymatic pathways to overcome the steric hindrance that prevents standard β-oxidation. One such key pathway is peroxisomal α-oxidation. A critical enzyme in this pathway is phytanoyl-CoA hydroxylase (PAHX), which catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs. The specificity of PAHX is crucial for the correct processing of these lipids, and defects in this enzyme lead to the accumulation of toxic metabolites, as seen in Refsum disease.
Understanding the specificity of enzymes like PAHX for novel substrates such as this compound is vital for elucidating new metabolic pathways, identifying potential therapeutic targets, and developing novel diagnostic markers.
Comparison of Potential Substrates for Phytanoyl-CoA Hydroxylase
While specific kinetic data for this compound is not yet available in the literature, we can infer its potential as a substrate for PAHX by comparing its structure to known substrates and non-substrates. PAHX has demonstrated a broader substrate range than initially thought, acting on various 3-methylacyl-CoA esters.
Table 1: Qualitative Comparison of Substrate Specificity for Phytanoyl-CoA Hydroxylase (PAHX)
| Substrate Class | Specific Examples | Activity with PAHX | Reference |
| 3-Methyl-Branched Acyl-CoAs | Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA | Active | [1][2] |
| 3-Methylacyl-CoA esters (C7-C16) | Active | [1] | |
| 3-Ethylacyl-CoA | Active | [1] | |
| 3-Propylacyl-CoA | Poor Substrate | [1] | |
| 2-Methyl-Branched Acyl-CoAs | - | No Activity | [1][2] |
| 4-Methyl-Branched Acyl-CoAs | - | No Activity | [1][2] |
| Straight-Chain Acyl-CoAs | Long and Very-Long-Chain Acyl-CoAs | No Activity | [1][2] |
Based on the data in Table 1, it is plausible that this compound, being a 3-hydroxy derivative of a 25-methyl-branched acyl-CoA, would first need to be converted to its corresponding 3-methylacyl-CoA before it could be a substrate for PAHX. The presence of the hydroxyl group at the 3-position may influence its recognition and binding to the enzyme.
To quantitatively assess the specificity, kinetic parameters such as Km, Vmax, and kcat must be determined experimentally. Below is a template for presenting such data.
Table 2: Template for Quantitative Comparison of PAHX Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | TBD | TBD | TBD | TBD |
| Phytanoyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| 3-Methylhexadecanoyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| Other 3-methylacyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
TBD: To be determined experimentally.
Experimental Protocols
To validate the specificity of this compound as a substrate for a candidate enzyme like PAHX, the following experimental workflow is recommended.
Expression and Purification of Recombinant Enzyme
A polyhistidine-tagged version of the human PAHX enzyme can be expressed in E. coli and purified to homogeneity using affinity chromatography. The purity and concentration of the enzyme should be confirmed by SDS-PAGE and a protein assay (e.g., Bradford or BCA).
Synthesis of Acyl-CoA Substrates
This compound and other test substrates need to be synthesized and purified. The concentration and purity of the acyl-CoA esters should be verified by methods such as HPLC and mass spectrometry.
Enzyme Activity Assay
The activity of PAHX can be measured by monitoring the consumption of a co-substrate or the formation of a product. A common method is to measure the production of 2-hydroxyphytanoyl-CoA.
Materials:
-
Purified recombinant PAHX
-
This compound and other test acyl-CoA substrates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: FeSO4, 2-oxoglutarate, L-ascorbate
-
Quenching solution (e.g., strong acid)
-
HPLC system with a suitable column (e.g., C18) for product separation and quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the acyl-CoA substrate at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified PAHX enzyme.
-
Allow the reaction to proceed for a defined period, ensuring initial velocity conditions are met.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate and the hydroxylated product.
-
Calculate the initial reaction velocity for each substrate concentration.
Determination of Kinetic Parameters
The initial velocity data is then plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values. The catalytic efficiency (kcat/Km) can then be calculated to compare the specificity of the enzyme for different substrates.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the context and methodology, the following diagrams are provided.
Caption: Peroxisomal α-oxidation pathway for 3-methyl-branched fatty acids.
Caption: Experimental workflow for assessing enzyme specificity.
References
- 1. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA Levels: A Review of Available Data
A comprehensive review of current scientific literature reveals a notable absence of specific quantitative data for (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. This particular very-long-chain fatty acyl-CoA (VLCFA) intermediate does not appear to have been individually quantified or studied in different experimental conditions, precluding a direct comparative analysis of its levels.
While the requested quantitative comparison cannot be provided due to the lack of specific data, this guide will delve into the broader context of very-long-chain fatty acid biosynthesis, the role of 3-hydroxyacyl-CoA intermediates, and the general methodologies used for their analysis. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the metabolism of these complex lipids.
The Role of 3-Hydroxyacyl-CoA in VLCFA Elongation
This compound is a theoretical intermediate in the elongation of very-long-chain fatty acids. VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial for various biological functions, including the formation of cell membranes, the synthesis of signaling molecules, and the creation of protective barriers like cuticular waxes in plants.[1][2]
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. In this cycle, a 3-hydroxyacyl-CoA, such as the molecule of interest, is a transient intermediate.[2] The general pathway is as follows:
-
Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA.
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting molecule.
This cycle is repeated until the desired chain length is achieved.
Challenges in Quantifying Specific VLCFA Intermediates
The primary challenge in providing a quantitative comparison of this compound is its transient nature. As an intermediate in a metabolic pathway, it is typically present at very low concentrations and is rapidly converted to the next molecule in the cycle.
While studies have noted the accumulation of generic 3-hydroxy-acyl-CoA intermediates in certain mutant organisms, indicating a disruption in the elongation cycle, these studies have not specifically identified and quantified this compound.[3][4]
General Experimental Protocols for Acyl-CoA Analysis
The quantification of acyl-CoA species, including VLCFA intermediates, is a technically demanding process that often involves a combination of chromatography and mass spectrometry.
1. Sample Preparation:
-
Extraction: Tissues or cells are homogenized and lipids are extracted using organic solvents.
-
Purification: The acyl-CoA fraction is purified from the total lipid extract, often using solid-phase extraction.
2. Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The purified acyl-CoA sample is separated by HPLC to resolve different acyl-CoA species based on their chain length and other properties.
-
Mass Spectrometry (MS): The separated acyl-CoAs are then detected and quantified by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for more specific identification.
Due to the lack of specific studies on this compound, a detailed, validated protocol for its quantification is not available in the public domain.
Visualizing the VLCFA Elongation Pathway
The following diagram illustrates the general workflow for the biosynthesis of very-long-chain fatty acids, highlighting the position of 3-hydroxyacyl-CoA intermediates.
Caption: Generalized pathway of very-long-chain fatty acid elongation in the endoplasmic reticulum.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Functional Comparison of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and its Stereoisomers in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison between (S)-3-Hydroxy-25-methylhexacosanoyl-CoA and its corresponding (R)-stereoisomer. While direct experimental data for this specific very-long-chain branched fatty acid is not extensively published, this comparison is based on the well-established principles of stereospecificity in fatty acid β-oxidation pathways. The information presented herein is intended to guide researchers in designing and interpreting experiments related to the metabolism and potential therapeutic applications of these molecules.
The stereochemistry of hydroxylated intermediates is a critical determinant of their metabolic fate. In the context of fatty acid β-oxidation, the spatial arrangement of the hydroxyl group at the C-3 position dictates which enzymatic machinery will process the acyl-CoA molecule. This guide outlines the distinct metabolic pathways for the (S) and (R) isomers, provides hypothetical comparative kinetic data, and details the experimental protocols required to verify these functional differences.
Metabolic Pathways and Functional Divergence
The primary functional difference between this compound and its (R)-stereoisomer lies in their recognition by different sets of metabolic enzymes, leading them down distinct catabolic pathways located in different subcellular compartments.
-
This compound: This isomer is the natural substrate for the mitochondrial β-oxidation pathway. It is specifically recognized by mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in this pathway.[1][2] HADH catalyzes the NAD+-dependent oxidation of the (S)-isomer to 3-keto-25-methylhexacosanoyl-CoA, which then proceeds through the remaining steps of β-oxidation to yield acetyl-CoA and a shortened acyl-CoA.[3][4]
-
(R)-3-Hydroxy-25-methylhexacosanoyl-CoA: The (R)-isomer is not a substrate for the mitochondrial (S)-specific HADH. Instead, it is expected to be metabolized via the peroxisomal β-oxidation pathway. Peroxisomes contain a D-bifunctional protein (MFP-2) which possesses D-3-hydroxyacyl-CoA dehydrogenase activity, specific for the (R)-stereoisomer.[5][6] Therefore, the (R)-isomer would be oxidized in the peroxisomes. Furthermore, if present in the mitochondria, the (R)-isomer could potentially act as an inhibitor of the mitochondrial HADH, thereby impeding the metabolism of the (S)-isomer and other fatty acids.[7]
The diagram below illustrates the divergent metabolic fates of these two stereoisomers.
Quantitative Data Comparison
The following table presents illustrative kinetic parameters for the interaction of the stereoisomers of 3-Hydroxy-25-methylhexacosanoyl-CoA with mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH). These values are hypothetical and intended to exemplify the expected functional differences. Actual values must be determined experimentally.
| Parameter | (S)-Isomer | (R)-Isomer | Rationale |
| Substrate for HADH | Yes | No | HADH is stereospecific for the (S)-isomer.[8] |
| Michaelis Constant (Km) | ~10-50 µM | Not Applicable | Expected Km is in the low micromolar range for a substrate. |
| Maximal Velocity (Vmax) | Relative value = 100% | 0% (as substrate) | The (R)-isomer is not expected to be oxidized by HADH. |
| Inhibition Constant (Ki) | Not Applicable | ~50-200 µM | The (R)-isomer may act as a competitive or mixed inhibitor.[7] |
Experimental Protocols
To empirically determine the functional differences between the (S) and (R) stereoisomers, the following experimental protocols can be employed.
Enzymatic Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH.[9][10]
Principle: HADH catalyzes the following reaction: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+ The rate of reaction is determined by measuring the increase in absorbance at 340 nm due to the formation of NADH (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Materials:
-
Purified mitochondrial L-3-hydroxyacyl-CoA dehydrogenase
-
This compound and (R)-3-Hydroxy-25-methylhexacosanoyl-CoA synthesized to high purity
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in buffer)
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Set up a reaction mixture in a quartz cuvette with a 1 cm path length. The final volume is typically 1 mL.
-
To the cuvette, add:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
100 µL of 10 mM NAD+ solution (final concentration 1 mM)
-
Varying concentrations of the (S)-isomer substrate (e.g., from 5 µM to 200 µM).
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of a suitably diluted HADH enzyme solution.
-
Immediately start monitoring the absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
Determination of Km and Vmax for the (S)-Isomer
Procedure:
-
Perform the HADH activity assay as described above using a range of (S)-isomer concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Calculate the initial velocity (v) for each substrate concentration.
-
Plot the data using a Michaelis-Menten plot (v vs. [S]) or a Lineweaver-Burk plot (1/v vs. 1/[S]).[11][12]
-
From the Lineweaver-Burk plot, determine Vmax from the y-intercept (1/Vmax) and Km from the x-intercept (-1/Km).
Assessment of the (R)-Isomer as a Substrate or Inhibitor
As a Potential Substrate:
-
Repeat the HADH activity assay using the (R)-isomer as the substrate at a high concentration (e.g., 200 µM).
-
If no significant increase in absorbance at 340 nm is observed, it confirms that the (R)-isomer is not a substrate for HADH.
As a Potential Inhibitor:
-
Perform the HADH activity assay with a fixed, non-saturating concentration of the (S)-isomer (e.g., at its Km value).
-
In separate reactions, add increasing concentrations of the (R)-isomer (e.g., 0, 50, 100, 200 µM).
-
A decrease in the reaction velocity in the presence of the (R)-isomer indicates inhibition.
-
To determine the type of inhibition and the Ki value, repeat the Km and Vmax determination for the (S)-isomer in the presence of a fixed concentration of the (R)-isomer. Changes in the apparent Km and/or Vmax will reveal the mechanism of inhibition.
The following diagram outlines the experimental workflow for this comparative analysis.
Analysis of Acyl-CoA Esters by HPLC
To confirm the conversion of the substrate and the identity of the product, High-Performance Liquid Chromatography (HPLC) can be used.[13][14]
Procedure:
-
Run the enzymatic reaction for a longer period (e.g., 30 minutes) to allow for significant product accumulation.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) ring of coenzyme A).
-
A successful reaction with the (S)-isomer will show a decrease in the peak corresponding to this compound and the appearance of a new peak for 3-keto-25-methylhexacosanoyl-CoA. The retention times should be confirmed with synthesized standards.
-
Analysis of the reaction with the (R)-isomer should show no change in the substrate peak, confirming it is not a substrate.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of inhibition of beta-oxidation by aspirin metabolites in skin fibroblasts from Reye's syndrome patients and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Untitled Document [ucl.ac.uk]
- 12. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. portlandpress.com [portlandpress.com]
Safety Operating Guide
Safe Disposal of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA is essential for maintaining laboratory safety and environmental compliance. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this long-chain fatty acyl-CoA derivative. Adherence to these procedures will minimize risks and promote a secure research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof liquid waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's chemical hygiene plan for specific segregation guidelines.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound" and any solvents or other chemicals present in the waste.
-
Indicate the approximate percentage or concentration of each component.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or laboratory.
Step 3: Waste Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills from spreading.
-
The SAA should be located away from general laboratory traffic and drains.
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent. Given the dual solubility nature of the compound, methanol (B129727) or ethanol (B145695) are recommended.
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once clean and dry, the container can be disposed of in the regular laboratory trash.
Step 5: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup for the full waste containers. Do not attempt to transport hazardous waste outside of the laboratory.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, general quantitative guidelines for hazardous waste management in a laboratory setting are summarized below.
| Parameter | Guideline |
| Waste Accumulation Limit | Do not exceed 55 gallons of hazardous waste per SAA. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. |
| Rinsate Volume | Use a solvent volume of approximately 10% of the container's capacity for each rinse. |
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.
Personal protective equipment for handling (S)-3-Hydroxy-25-methylhexacosanoyl-CoA
This guide provides critical safety and logistical information for the handling and disposal of (S)-3-Hydroxy-25-methylhexacosanoyl-CoA, a long-chain fatty acyl-CoA analog. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory | Fume hood or ventilated enclosure | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
2.1. Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as detailed in Table 1.
-
To weigh the solid compound, use a tared, sealed container to minimize the generation of dust.
-
If creating a solution, add the solvent to the weighed compound slowly and carefully within the fume hood.
2.2. Experimental Use:
-
All procedures involving the compound must be carried out within a chemical fume hood.[1][2]
-
Avoid direct contact with the skin, eyes, and clothing.[3] In case of accidental contact, follow the first aid measures outlined in Table 2.
-
Keep containers of the compound tightly closed when not in use to prevent contamination and potential exposure.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with the compound (e.g., weighing paper, used gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Ensure waste containers are securely sealed and properly labeled with the chemical name and associated hazards before collection.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
